molecular formula C5HCl3O2S B1587033 3,4,5-trichlorothiophene-2-carboxylic Acid CAS No. 26020-48-4

3,4,5-trichlorothiophene-2-carboxylic Acid

Cat. No.: B1587033
CAS No.: 26020-48-4
M. Wt: 231.5 g/mol
InChI Key: FVFYTPFJDMYLJS-UHFFFAOYSA-N
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Description

3,4,5-trichlorothiophene-2-carboxylic Acid is a useful research compound. Its molecular formula is C5HCl3O2S and its molecular weight is 231.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-trichlorothiophene-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5-trichlorothiophene-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trichlorothiophene-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5-trichlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFYTPFJDMYLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400205
Record name 3,4,5-trichlorothiophene-2-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26020-48-4
Record name 3,4,5-trichlorothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLORO-2-THIOPHENECARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4,5-Trichlorothiophene-2-Carboxylic Acid: Physical Properties & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trichlorothiophene-2-carboxylic acid (CAS: 26020-48-4) is a fully substituted thiophene derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically 2,6-dihaloaryl 1,2,4-triazole insecticides) and advanced pharmaceutical intermediates.[1][2] Distinguished by its high degree of halogenation, this compound exhibits enhanced lipophilicity and acidity compared to its mono- and dichloro- analogs. Its structural rigidity and lack of ring protons make it a unique building block for designing metabolically stable bioactive molecules.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.

Physicochemical Property Profile

The following data consolidates experimental values with high-confidence predictive models to provide a complete property landscape.

Table 1: Core Physical Properties
PropertyValueConfidence/Source
CAS Number 26020-48-4Verified
Molecular Formula C₅HCl₃O₂SStoichiometric
Molecular Weight 231.48 g/mol Calculated
Appearance Light yellow to light brown crystalline solidExperimental
Melting Point 226 – 228 °CExperimental [1]
Boiling Point 335.6 ± 37.0 °C (at 760 mmHg)Predicted [2]
Density 1.818 ± 0.06 g/cm³Predicted [2]
pKa (Acid) 2.89 ± 0.10Predicted (High Acidity)
LogP ~3.2 - 3.5Estimated (Lipophilic)
Solubility (Water) InsolubleExperimental
Solubility (Organic) Soluble in DMSO, Methanol, THF, DCMExperimental
Structural & Electronic Analysis

The presence of three chlorine atoms at positions 3, 4, and 5 exerts a profound electron-withdrawing inductive effect (-I) on the thiophene ring.

  • Acidity: The pKa (~2.89) is significantly lower than unsubstituted thiophene-2-carboxylic acid (pKa ~3.5). The chlorine at the 3-position creates an "ortho-effect," stabilizing the carboxylate anion via inductive withdrawal, while the 4,5-dichloro substitution further depletes electron density from the aromatic system.

  • Sterics: The bulky chlorine atoms create a dense steric environment, which can hinder nucleophilic attacks at the carbonyl carbon unless activated (e.g., via acid chloride formation).

Experimental Methodologies

Protocol 1: Synthesis via Grignard Metallation

The most robust route to high-purity 3,4,5-trichlorothiophene-2-carboxylic acid utilizes tetrachlorothiophene as the starting material. This method avoids the formation of regioisomers common in direct electrophilic substitution.

Reagents:

  • Tetrachlorothiophene (Starting Material)[2]

  • Magnesium turnings (activated)

  • 1,2-Dibromoethane (Entrainment agent/Activator)[3]

  • THF (Anhydrous)[4]

  • Carbon Dioxide (Solid or Gas)[1][2][4]

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend magnesium turnings in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane to activate the Mg surface.

  • Grignard Formation: Add tetrachlorothiophene dropwise. Reflux may be required to initiate the formation of trichlorothienylmagnesium chloride. The reaction is regioselective for the

    
    -position due to the higher lability of the C-Cl bond adjacent to the sulfur.
    
  • Carbonation: Cool the Grignard solution to -10°C. Bubble excess dry CO₂ gas through the solution or pour the mixture onto crushed dry ice.

  • Quench & Workup: Quench with dilute HCl to protonate the carboxylate salt. Extract with Ethyl Acetate or DCM.

  • Purification: Recrystallize from a mixture of Ethanol/Water or Toluene to obtain the target acid.

SynthesisWorkflow Start Tetrachlorothiophene Step1 Grignard Formation (Mg, THF, 1,2-dibromoethane) Start->Step1 Activation Inter Trichlorothienyl-MgBr (Intermediate) Step1->Inter Reflux Step2 Carbonation (CO2, -10°C) Inter->Step2 Electrophilic Trap End 3,4,5-Trichlorothiophene- 2-carboxylic acid Step2->End H+ Quench

Figure 1: Regioselective synthesis pathway from tetrachlorothiophene via Grignard intermediate.

Protocol 2: Analytical Characterization

Due to the full substitution of the aromatic ring, Proton NMR (


H-NMR)  offers a distinct diagnostic profile.

Instrument Setup:

  • Solvent: DMSO-d₆ (preferred for solubility and preventing exchange of acidic protons).

  • Frequency: 400 MHz or higher.

Spectral Expectations:

  • 
    H-NMR: 
    
    • 
       13.0 - 14.0 ppm (Broad Singlet, 1H):  Carboxylic acid proton (-COOH ).
      
    • Ring Protons: None. The spectrum should be completely silent in the aromatic region (6.5 - 8.0 ppm). The presence of any doublets in this region indicates incomplete chlorination (impurity).

  • 
    C-NMR: 
    
    • 
       ~160 ppm:  Carbonyl carbon (C=O).[5]
      
    • 
       120 - 135 ppm:  Four distinct signals corresponding to the thiophene ring carbons (C2, C3, C4, C5), shifted significantly by the chlorine substituents.
      
  • IR Spectroscopy (ATR):

    • 3300 - 2500 cm⁻¹: Broad O-H stretch (dimer).

    • ~1700 cm⁻¹: Strong C=O stretching vibration.

    • ~1500 - 1400 cm⁻¹: Thiophene ring skeletal vibrations.[2]

    • ~800 - 600 cm⁻¹: C-Cl stretching bands (distinctive fingerprint).

Solubility & Formulation Context

For drug development and formulation, the lipophilicity of 3,4,5-trichlorothiophene-2-carboxylic acid presents specific challenges and opportunities.

SolubilityLogic Compound 3,4,5-Trichloro moiety Water Water (Insoluble) Compound->Water Hydrophobic Effect PolarOrg DMSO/Methanol (Soluble) Compound->PolarOrg Dipole-Dipole H-Bonding NonPolar Hexane (Low Sol.) Compound->NonPolar Crystal Lattice Energy (High MP >220°C)

Figure 2: Solubility profile governed by high crystal lattice energy and lipophilicity.

Formulation Notes:

  • Stock Solutions: Prepare 10-50 mM stock solutions in DMSO or DMF . Avoid aqueous buffers for initial dissolution.

  • pH Sensitivity: Solubility in aqueous media can be achieved by converting the acid to its sodium or potassium salt using 1 equivalent of NaOH or KOH (pH > 7.5).

Safety and Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Handling: Use in a fume hood. The compound is a solid but fine dust can be irritating to mucous membranes.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow decarboxylation or oxidation over long periods.

References

  • ChemicalBook. (2025).[5] 3,4,5-Trichlorothiophene-2-carboxylic acid Product Properties. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 3-Chlorothiophene-2-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved from

  • National Institutes of Health (PMC). (2008). Development of potential manufacturing routes for substituted thiophenes. Retrieved from

Sources

Precision Synthesis of Substituted Thiophene Carboxylic Acids: From Classical Lithiation to Catalytic Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene carboxylic acids are critical bioisosteres of benzoic acid in medicinal chemistry, offering altered lipophilicity (


), metabolic stability, and unique 

-stacking vectors. However, the synthesis of these scaffolds is complicated by the high reactivity of the thiophene ring (prone to polymerization), the poisoning effect of sulfur on transition metal catalysts, and the strict regiochemical control required to distinguish between C2 (

) and C3 (

) positions.

This guide moves beyond textbook definitions to provide a field-tested manual for the preparation of substituted thiophene carboxylic acids. It prioritizes three distinct pathways: Direct Lithiation/Carboxylation (for regiocontrol), Oxidative Functionalization (for industrial scalability), and Transition Metal Catalysis (for complex late-stage functionalization).

Structural Significance & Regiochemical Logic

The Bioisostere Advantage

Replacing a phenyl ring with a thiophene alters the drug-receptor interaction profile. The thiophene sulfur atom acts as a weak hydrogen bond acceptor, unlike the chemically inert benzene ring. Furthermore, the bond angle at sulfur (~92°) creates a geometry distinct from the 120° hexagon of benzene, often allowing for tighter binding in cryptic pockets.

The Regioselectivity Challenge

The primary synthetic challenge is the acidity difference between the


 (C2/C5) and 

(C3/C4) protons.
  • 
    -Protons (C2):  High acidity (
    
    
    
    ). Readily deprotonated by alkyl lithiums.
  • 
    -Protons (C3):  Lower acidity (
    
    
    
    ). Direct lithiation here is difficult without directing groups or "blocking" the C2 position.

The following decision tree illustrates the logic for selecting a synthetic route based on substitution patterns.

Regioselectivity_Logic Figure 1: Retrosynthetic Decision Tree for Thiophene Functionalization start Target: Thiophene Carboxylic Acid pos_q Target Position? start->pos_q c2 C2 (Alpha) Substitution pos_q->c2 c3 C3 (Beta) Substitution pos_q->c3 method_c2 Direct Lithiation (n-BuLi) or Haloform Oxidation c2->method_c2 c3_q Is C2 blocked? c3->c3_q c2_blocked_yes Yes: Direct Lithiation (LDA) c3_q->c2_blocked_yes Yes c2_blocked_no No: Halogen Dance (Base-Catalyzed Migration) or De Novo (Gewald) c3_q->c2_blocked_no No

Core Methodology A: Organometallic Carboxylation

Best for: Lab-scale synthesis, C2-substituted acids, and C3-acids (via Halogen Dance).

The Mechanism: Kinetic vs. Thermodynamic Control

Direct lithiation of thiophene with n-butyllithium (n-BuLi) occurs exclusively at the C2 position due to the stabilizing effect of the sulfur atom on the adjacent carbanion. To access the C3 position without a blocking group at C2, one must utilize the Halogen Dance reaction. This involves generating a C2-lithio species that isomerizes to the thermodynamically more stable C3-lithio species, usually driven by a bulky halogen (Br/I) at the C3 position migrating to C2.

Validated Protocol: C2-Thiophene Carboxylic Acid

Context: This protocol minimizes the formation of the ketone byproduct (di-thienyl ketone) which occurs if the lithium species reacts with the already-formed carboxylate salt.

Reagents:

  • Substituted Thiophene (1.0 equiv)

  • n-BuLi (1.1 equiv, 2.5M in hexanes)

  • Anhydrous THF (Solvent)

  • Solid

    
     (Dry Ice), washed with ether.
    

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round bottom flask under Argon. Self-Validation: The internal humidity must be <10 ppm; if the flask fogs upon cooling, abort and re-dry.

  • Cryogenic Cooling: Dissolve thiophene in THF and cool to -78°C .

    • Critical Check: Use an internal thermometer. Do not proceed until

      
      . Higher temperatures promote ring opening or polymerization.
      
  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Observation: A color change (often yellow to orange) indicates anion formation.

    • Aging: Stir at -78°C for 45 minutes.

  • The "Reverse Quench" (Crucial Step):

    • Instead of adding

      
       gas to the flask (which creates local hot spots and concentration gradients leading to ketones), cannulate the lithiated solution onto a slurry of excess crushed dry ice in THF. 
      
    • Mechanism:[1][2][3][4][5][6][7] This ensures the anion always encounters a massive excess of electrophile (

      
      ), preventing double-addition.
      
  • Workup: Allow to warm to RT. Acidify with 2N HCl to pH 2. Extract with EtOAc.

Core Methodology B: The Gewald Reaction (De Novo Synthesis)

Best for: Highly substituted thiophenes, specifically 2-amino-thiophene-3-carboxylic acid derivatives.[6]

When the thiophene ring requires complex substitution patterns that are difficult to install via lithiation, building the ring from acyclic precursors is superior. The Gewald reaction condenses a ketone/aldehyde with an


-cyanoester in the presence of elemental sulfur.[2]

Gewald_Mechanism Figure 2: The Gewald Reaction Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thiolation & Cyclization ketone Ketone/Aldehyde intermediate Unsaturated Nitrile ketone->intermediate Base nitrile Alpha-Cyanoester nitrile->intermediate cyclized 2-Aminothiophene intermediate->cyclized S8 / Amine Base sulfur Elemental Sulfur (S8) sulfur->cyclized

Technical Insight: The reaction is often sensitive to the "aging" of the sulfur. Use finely powdered sulfur and morpholine as the preferred base. The resulting 2-aminothiophene-3-carboxylate can be deaminated (diazotization/reduction) or hydrolyzed to yield the core carboxylic acid scaffold.

Advanced Methodology C: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization, scale-up, and avoiding cryogenic conditions.

Traditional lithiation is hazardous on a kilogram scale. Pd-catalyzed carbonylation of bromothiophenes offers a robust alternative. However, sulfur poisoning of Pd is a risk.

The Solution: High-Pressure CO/Nucleophile Systems. Using a bidentate ligand (e.g., dppf or Xantphos) is mandatory to stabilize the Pd center against sulfur coordination.

Protocol Parameters:

  • Substrate: Bromothiophene.

  • Catalyst:

    
     (1-3 mol%) + dppf (1.5 equiv relative to Pd).
    
  • CO Source: Carbon Monoxide gas (balloon or autoclave at 5 bar).

  • Nucleophile: Water (for acid) or MeOH (for ester).

  • Base:

    
     (to neutralize HBr).
    

Self-Validating System: The reaction is self-indicating. As the reaction proceeds, the precipitation of


 salt confirms turnover. If the solution turns black (Pd black precipitation), the ligand loading was insufficient to protect the catalyst from the thiophene sulfur.

Comparative Data & Selection Guide

FeatureMethod A: LithiationMethod B: Oxidation (Haloform)Method C: Pd-Carbonylation
Precursor Unsubstituted/Bromo-thiopheneAcetyl-thiopheneBromo-thiophene
Regiocontrol Excellent (C2 dominant)Fixed by precursorFixed by halogen
Conditions Cryogenic (-78°C)Mild (0°C to RT)Heated (80°C), Pressurized
Scalability Poor (Exotherms)ExcellentGood (requires autoclave)
Functional Group Tolerance Low (No ketones/aldehydes)ModerateHigh
Primary Risk Scrambling/IsomerizationOver-oxidation (S-oxidation)Catalyst Poisoning

Troubleshooting & Optimization

  • "Dancing Thiophene" (Scrambling):

    • Symptom:[5][6][8][9][10] Mixture of regioisomers during lithiation of 3-bromothiophene.

    • Fix: The Lithium-Halogen exchange is faster than deprotonation, but the resulting anion is unstable. Keep T < -78°C and quench immediately. Do not allow the solution to warm before quenching.

  • Sulfur Oxidation (S-Oxide formation):

    • Symptom:[6][8][9][10] Loss of aromaticity/decomposition during side-chain oxidation.

    • Fix: Avoid harsh oxidants like

      
       or Chromic acid. Use Sodium Hypochlorite (Bleach)  for haloform reactions or Pinnick oxidation  (
      
      
      
      ) for aldehydes. These are chemoselective for Carbon over Sulfur.
  • Catalyst Death (Pd Carbonylation):

    • Symptom:[6][8][9][10] Reaction stalls at 20% conversion.

    • Fix: Switch to Pd(dppf)Cl2 . The ferrocenyl backbone provides steric bulk that prevents the thiophene sulfur from coordinating to the Pd center.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[11] (Authoritative source on "Schlosser Base" and regioselective lithiation mechanics).

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Gooßen, L. J., & Rodríguez, N. (2011). Carboxylates as sources of carbon nucleophiles and electrophiles: comparison of decarboxylative and decarbonylative pathways. Chemical Society Reviews, 40(10), 5030-5048. (Review of modern carbonylation/decarboxylation strategies).

  • Campaigne, E., & LeSuer, W. M. (1953).[11] 3-Thenoic Acid.[11] Organic Syntheses, 33, 94. (Classic protocol for C3-acid synthesis).

  • Yamamoto, Y., et al. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. (Modern catalytic approach).[12]

Sources

Technical Guide: Regioselective Lithiation of Tetrachlorothiophene for 3,4,5-Trichlorothiophene-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precision synthesis of 3,4,5-trichlorothiophene-2-carboxylic acid via the regioselective lithiation of tetrachlorothiophene (TCT) . This transformation relies on a kinetically controlled Halogen-Lithium exchange (HLE) utilizing n-butyllithium (n-BuLi).

The protocol is critical for the development of poly-halogenated heteroaromatic building blocks used in agrochemicals (e.g., triazole insecticides) and pharmaceutical intermediates. Success depends on rigorous temperature control to suppress "thiophyne" (benzyne-like) elimination pathways and managing the inductive stabilization of the


-lithio species.

Mechanistic Foundation

The conversion of tetrachlorothiophene to its carboxylic acid derivative is not a simple deprotonation but a Chlorine-Lithium Exchange .

Regioselectivity and The "Alpha Effect"

Tetrachlorothiophene is a symmetric, fully substituted substrate. The exchange occurs exclusively at the


-position (C2 or C5) due to:
  • Inductive Effect (-I): The sulfur atom is electronegative, increasing the acidity and stabilizing the anion at the adjacent

    
    -carbon more effectively than at the 
    
    
    
    -position.
  • Coordination: The lithium cation coordinates with the sulfur lone pair, directing the nucleophilic butyl group to the C2 chlorine.

  • Dipole Minimization: The resulting 2-lithio-3,4,5-trichlorothiophene species minimizes dipole repulsion compared to a

    
    -lithio isomer.
    
The "Thiophyne" Trap

A critical failure mode is the elimination of LiCl from the intermediate to form 2,3-didehydro-thiophene (a thiophyne), analogous to benzyne. This highly reactive intermediate leads to polymerization and tar formation. This pathway is thermally accessible > -40°C, necessitating cryogenic conditions (-78°C).

Mechanistic Pathway Diagram

The following diagram illustrates the HLE mechanism and the subsequent electrophilic trap with


.

LithiationMechanism TCT Tetrachlorothiophene (Substrate) TS Ate-Complex / TS (Cl-Li Exchange) TCT->TS -78°C, THF/MTBE nBuLi n-BuLi (Reagent) nBuLi->TS Int 2-Lithio-3,4,5- trichlorothiophene (Intermediate) TS->Int - nBuCl Salt Lithium Carboxylate Salt Int->Salt + CO2 Thiophyne Thiophyne (Polymerization) Int->Thiophyne > -40°C (Elimination) CO2 CO2 (Electrophile) CO2->Salt Product 3,4,5-Trichlorothiophene- 2-carboxylic Acid Salt->Product + Acid Workup Acid H3O+ (Quench)

Figure 1: Mechanistic pathway of Cl-Li exchange showing the critical thermal elimination risk (Thiophyne).

Critical Process Parameters

ParameterSpecificationScientific Rationale
Solvent MTBE or THF MTBE is preferred for process scale (safer, less peroxide risk). THF promotes faster exchange due to strong Li coordination but requires stricter temp control.
Temperature -78°C to -70°C Essential to prevent LiCl elimination (thiophyne formation) and scrambling (dilithiation).
Stoichiometry 1.05 eq. n-BuLi Slight excess ensures full conversion. Large excess (>1.2 eq) risks dilithiation at the C5 position.
Concentration 0.2M - 0.5M High dilution helps dissipate the heat of reaction (exothermic exchange) and prevents localized hotspots.
Electrophile Gaseous

(Dry)
Adding dry ice directly can introduce moisture. Bubbling dried

gas into the lithiated solution is the gold standard.

Experimental Protocol

Target: Synthesis of 3,4,5-trichlorothiophene-2-carboxylic acid. Scale: Laboratory (10 mmol basis).

Equipment Setup
  • Flame-dried 3-neck round bottom flask (250 mL).

  • Schlenk line (Argon/Nitrogen atmosphere).

  • Low-temperature thermometer (internal probe required).

  • Pressure-equalizing addition funnel.

  • 
     drying train (Drierite/CaCl2 tube).
    
Step-by-Step Procedure
  • Substrate Preparation:

    • Charge the flask with Tetrachlorothiophene (2.22 g, 10 mmol) .

    • Add 50 mL anhydrous MTBE (or THF). Stir to dissolve.

    • Cool the solution to -78°C using a dry ice/acetone bath. Wait for internal temp to stabilize.

  • Lithiation (The Critical Step):

    • Load n-BuLi (4.2 mL, 2.5M in hexanes, 10.5 mmol) into the addition funnel.

    • Dropwise Addition: Add n-BuLi slowly over 20–30 minutes.

    • Checkpoint: Monitor internal temperature.[1][2] Do not allow T > -70°C.

    • After addition, stir at -78°C for 1 hour . The solution typically turns yellow/orange.

  • Carboxylation (Quench):

    • Introduce a stream of dry

      
       gas  into the reaction mixture through a subsurface cannula or gas dispersion tube.
      
    • Maintain -78°C for the first 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) under continuous

      
       flow.
      
    • Observation: A thick precipitate (lithium carboxylate) will form.

  • Workup (Purification by Extraction):

    • Quench: Add 30 mL Water to dissolve the lithium salt.

    • Phase Separation: Transfer to a separatory funnel.[1] Separate the layers.

      • Organic Layer: Contains unreacted TCT and neutral byproducts. (Discard or recycle).

      • Aqueous Layer: Contains the product as the Lithium salt (

        
        ).
        
    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 6M HCl to pH < 2.

    • Precipitation: The free acid will precipitate as a white/off-white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Workflow Visualization

ExperimentalWorkflow start Start: Dry TCT in MTBE/THF cool Cool to -78°C start->cool add Add n-BuLi (1.05 eq) Rate: < 5°C rise cool->add check Temp check: Is T < -70°C? add->check check->cool No (Slow down!) wait Stir 1 hr @ -78°C check->wait Yes co2 Bubble dry CO2 Warm to RT wait->co2 extract Add H2O Separate Phases co2->extract acidify Acidify Aqueous Phase (HCl to pH 1) extract->acidify Keep Aqueous filter Filter & Dry Product acidify->filter

Figure 2: Operational workflow for the synthesis, emphasizing the critical temperature check.

Troubleshooting & Safety Systems

Self-Validating Checks
  • The "Color Test": Upon adding n-BuLi, the solution should not turn black/tarry immediately. Darkening suggests decomposition (thiophyne formation) due to high temperature or wet solvent.

  • The "Bubble Test": During

    
     addition, the exotherm should be mild. If violent, excess n-BuLi was likely present.
    
Safety Hazards (RAMP)
  • R (Recognize): n-BuLi is pyrophoric.[1][3] TCT is toxic.

  • A (Assess): Moisture in the flask can cause fire. Syringe failure can lead to exposure.

  • M (Minimize): Use Cannula transfer techniques for n-BuLi. Never use a syringe >10mL for organolithiums (use multiple transfers or a pressure funnel).

  • P (Prepare): Have a bucket of dry sand (Class D extinguisher) and weak acid (citric acid) available for spills.

References

  • Dow AgroSciences Route

    • Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.[4]

    • Source:Organic Process Research & Development (via NIH/PMC).
    • URL:[Link]

    • Relevance: Establishes the MTBE solvent system and industrial viability of the TCT lithi
  • General Lithiation Protocols

    • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[3]

    • Source:Journal of Visualized Experiments (JoVE).[3]

    • URL:[Link]

    • Relevance: Provides the foundational safety and handling techniques for n-BuLi.
  • Mechanistic Insight

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[5]

    • Source:ResearchG
    • URL:[Link]

    • Relevance: Explains the "ate" complex transition states and temper

Sources

Technical Guide: Grignard Synthesis of 3,4,5-Trichlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3,4,5-Trichlorothiophene-2-carboxylic acid is a pivotal intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents. Its fully chlorinated thiophene core provides a unique electronic scaffold, making it highly valued for constructing bioactive heterocycles, such as 1,2,4-triazole insecticides and certain antithrombotic agents.

This guide details the direct metallation of tetrachlorothiophene via a Grignard reaction, followed by carboxylation. While halogen-metal exchange (using i-PrMgCl) is a viable laboratory alternative, the direct insertion of magnesium described here is often preferred for industrial scalability due to the low cost of magnesium metal compared to organolithium or organomagnesium reagents.

The Core Challenge

The primary synthetic challenge lies in the oxidative addition of magnesium into the carbon-chlorine bond. Unlike bromides or iodides, the C-Cl bond on the thiophene ring is robust (


). Successful synthesis requires rigorous activation of the magnesium surface and precise temperature control to prevent the formation of coupling byproducts (e.g., octachlorobithiophene).

Part 2: Reaction Mechanics & Pathway

The synthesis proceeds via a regioselective Grignard formation at the


-position of the thiophene ring. The sulfur atom's electronegativity exerts an inductive effect (-I), making the 

-carbons (C2/C5) more electron-deficient and thus more susceptible to reduction by magnesium than the

-carbons (C3/C4).
Reaction Scheme
  • Activation: Removal of the MgO passivation layer using 1,2-dibromoethane (DBE).

  • Insertion: Magnesium inserts into the C-Cl bond at the

    
    -position.
    
  • Carboxylation: The Grignard nucleophile attacks ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1]
    
  • Protonation: Acidic workup releases the free carboxylic acid.

ReactionPathway Substrate Tetrachlorothiophene (C4Cl4S) Activation Mg Activation (1,2-Dibromoethane) Substrate->Activation THF, Reflux Grignard Intermediate: (3,4,5-Trichlorothiophen-2-yl)magnesium chloride Activation->Grignard Mg Insertion (Rate Limiting) CO2_Add Carboxylation (+ CO2) Grignard->CO2_Add Nucleophilic Attack Product Target: 3,4,5-Trichlorothiophene- 2-carboxylic Acid CO2_Add->Product H+ Workup (HCl)

Figure 1: Mechanistic pathway for the conversion of tetrachlorothiophene to the target acid.

Part 3: Detailed Experimental Protocol

Reagents & Materials
ReagentRoleSpecification
Tetrachlorothiophene Substrate>98% Purity, Anhydrous
Magnesium Turnings Metal SourceGrignard Grade (Clean, shiny)
Tetrahydrofuran (THF) SolventAnhydrous (<50 ppm

), Stabilized
1,2-Dibromoethane ActivatorReagent Grade
Carbon Dioxide ElectrophileBone Dry Grade (Gas or Dry Ice)
Hydrochloric Acid (2N) QuenchAqueous solution
Step-by-Step Methodology
Phase 1: Magnesium Activation (The Entrainment Method)

Critique: Standard stirring is insufficient. The oxide layer on Mg must be chemically pitted to allow the unreactive aryl chloride to interact with the metal lattice.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (under

    
     or Ar atmosphere), and a pressure-equalizing addition funnel.
    
  • Loading: Charge Magnesium turnings (1.2 equiv) into the flask. Flame-dry the glass/Mg under vacuum if possible, then backfill with inert gas.

  • Solvent: Add sufficient anhydrous THF to cover the magnesium.

  • Initiation: Add 1,2-dibromoethane (0.05 equiv) dropwise.

    • Observation: Look for vigorous bubbling (ethylene gas evolution) and a slight cloudiness. This indicates the exposing of fresh Mg(0) surface.

    • Scientist's Note: If activation fails, add a single crystal of iodine or apply brief sonication.

Phase 2: Grignard Formation [2][3]
  • Substrate Addition: Dissolve Tetrachlorothiophene (1.0 equiv) in anhydrous THF (concentration ~1-2 M). Transfer this solution to the addition funnel.

  • Reaction: Heat the flask to a gentle reflux (66°C) .

  • Controlled Feed: Add the tetrachlorothiophene solution dropwise over 1–2 hours.

    • Critical Control: Maintain reflux.[2] The reaction is exothermic once started, but the C-Cl insertion is slow. If reflux stops, the reaction may have stalled.

  • Completion: After addition, continue refluxing for 2–4 hours.

    • Validation: Aliquot 0.1 mL, quench with water, and check by GC/HPLC. Disappearance of tetrachlorothiophene indicates conversion to the Grignard (which appears as trichlorothiophene in the quenched sample) and minimal dimer formation.

Phase 3: Carboxylation
  • Cooling: Cool the dark Grignard solution to 0°C – 10°C .

    • Note: Do not cool to -78°C; the Grignard species may precipitate, reducing reactivity with gaseous

      
      .
      
  • CO2 Introduction: Bubble dry

    
     gas through the solution using a gas dispersion tube.
    
    • Rate: Maintain a steady stream. The reaction is exothermic; monitor internal temperature and keep it < 20°C.

    • Endpoint: Continue until the exotherm subsides and the solution becomes viscous/slurry-like (formation of magnesium carboxylate salt).

Phase 4: Workup & Isolation
  • Quench: Carefully pour the reaction mixture into a beaker containing crushed ice and 2N HCl (excess).

    • pH Target: Adjust pH to < 1.

  • Precipitation: The product, 3,4,5-trichlorothiophene-2-carboxylic acid, typically precipitates as a white or off-white solid.

  • Extraction (if oil forms): If a solid does not form immediately, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Toluene or Ethanol/Water to remove non-acidic impurities (e.g., unreacted trichlorothiophene).

Part 4: Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points ("Gates") where the scientist must validate the system before proceeding.

Workflow Start Start: Inert Atmosphere Setup Activate Activate Mg with 1,2-Dibromoethane (Wait for Ethylene bubbles) Start->Activate Check1 Gate 1: Is activation visible? Activate->Check1 Check1->Activate No (Add Iodine/Sonicate) Reflux Add Tetrachlorothiophene & Reflux (2-4 Hours) Check1->Reflux Yes Check2 Gate 2: GC Check (Substrate < 5%) Reflux->Check2 Check2->Reflux Fail (Continue Heating) Carboxylate Cool to 10°C & Sparge CO2 Check2->Carboxylate Pass Acidify Quench with HCl (pH < 1) Carboxylate->Acidify Isolate Filter/Recrystallize Product Acidify->Isolate

Figure 2: Operational workflow with quality control gates.

Part 5: Scientific Integrity & Troubleshooting (E-E-A-T)

The "Induction Period" Trap

Problem: The reaction does not start immediately upon adding the chloride, leading to an accumulation of reagents. When it finally initiates, a runaway exotherm occurs. Solution: Never add the entire volume of tetrachlorothiophene until the reaction has clearly initiated (sustained reflux without external heating or visible turbidity). Use the "Entrainment" technique: add 5% of the substrate and wait for initiation before feeding the rest.

Moisture Intolerance

Causality: Grignard reagents are strong bases (


). Even trace moisture destroys the reagent, producing 2,3,4-trichlorothiophene (protonation product) instead of the carboxylic acid.
Validation:  The solvent must be distilled from Sodium/Benzophenone or passed through an activated alumina column.
Alternative Route: Turbo-Grignard Exchange

For high-value applications where yield is paramount over raw material cost, consider the Halogen-Metal Exchange method.

  • Reagent: Isopropylmagnesium chloride (

    
    -PrMgCl).
    
  • Mechanism:

    
    .
    
  • Advantage: This reaction proceeds at Room Temperature or 0°C, significantly reducing the formation of tars and dimers common in the high-temperature direct insertion method.

Part 6: References

  • Dow AgroSciences. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. National Institutes of Health (PMC).

  • Adichemistry. (2023). Preparation and Mechanism of Grignard Reagents.

  • ChemicalBook. (2023). Synthesis methodologies for 5-Chlorothiophene-2-carboxylic acid and derivatives.

  • University of Texas. (n.d.). Formation of Grignard Reagents from Organic Halides: Mechanism and Kinetics.

  • PrepChem. (2023). Synthesis of thiophene carboxylic acid derivatives via carbonation.

Sources

Methodological & Application

Application Note: Synthesis of Amides using 3,4,5-Trichlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of amides from 3,4,5-trichlorothiophene-2-carboxylic acid (TCTCA) presents a unique set of challenges distinct from standard benzoic acid couplings. This scaffold is fully substituted, electron-deficient, and possesses a chlorine atom at the C3 position—immediately ortho to the carboxylic acid.

This steric bulk at C3, combined with the strong electron-withdrawing nature of the three chlorine atoms, significantly reduces the nucleophilicity of the carboxylate oxygen, rendering standard carbodiimide couplings (e.g., EDC/HOBt) often sluggish or low-yielding. Conversely, once activated as an acid chloride, the carbonyl carbon becomes exceptionally electrophilic, susceptible to rapid hydrolysis if not handled under strictly anhydrous conditions.

This guide outlines two protocols:

  • Protocol A (The "Gold Standard"): Activation via Acid Chloride (Thionyl Chloride/Oxalyl Chloride). Recommended for >95% of applications due to its ability to overcome the C3-ortho steric barrier.

  • Protocol B (The "Mild" Route): Activation via HATU/HOAt. Reserved for substrates containing acid-sensitive protecting groups (e.g., Boc, TBS) where generation of HCl must be avoided.

Mechanistic Insight: The "Ortho-Effect" & Electronics

Understanding the substrate is critical for troubleshooting.

  • Steric Hindrance (The C3-Chloro): The chlorine at position 3 creates a "gatekeeper" effect. Bulky coupling reagents (like phosphonium salts) struggle to approach the carboxylate to form the active ester. The small size of the chloride ion (in Protocol A) allows it to bypass this steric shield effectively.

  • Electronic Deactivation: The thiophene ring is

    
    -excessive, but the three chlorine atoms are inductively electron-withdrawing (-I effect). This makes the carboxylic acid more acidic (
    
    
    
    lower than unsubstituted thiophene-2-carboxylic acid), stabilizing the carboxylate anion and making it less reactive toward initial attack on coupling reagents.
Visualization: Activation Pathway

The following diagram illustrates the activation logic, highlighting why the Acid Chloride route is preferred for this specific substrate.

TCTCA_Activation Substrate 3,4,5-Trichlorothiophene- 2-carboxylic Acid SOCl2 SOCl2 / DMF (cat.) (Reflux) Substrate->SOCl2 Preferred HATU HATU / DIPEA (Room Temp) Substrate->HATU Alternative Int_AcCl Acid Chloride Intermediate (Highly Reactive) SOCl2->Int_AcCl Overcomes Sterics Amine_A Amine + Base Int_AcCl->Amine_A Product_A Target Amide (High Yield) Amine_A->Product_A Int_ActiveEster OBt Active Ester (Sterically Crowded) HATU->Int_ActiveEster Slow Formation Amine_B Amine Int_ActiveEster->Amine_B Slow Attack Product_B Target Amide (Variable Yield) Amine_B->Product_B

Caption: Comparative activation pathways. Path A (Red) minimizes steric clashes during activation. Path B (Yellow) involves bulky intermediates that may be hindered by the C3-Cl substituent.

Protocol A: The Acid Chloride Method (Recommended)

This protocol generates 3,4,5-trichlorothiophene-2-carbonyl chloride in situ. This intermediate is highly reactive and overcomes the steric hindrance of the amine nucleophile.

Applicability: Robust amines, anilines, and scale-up synthesis. Reference: Beilstein J. Org. Chem.2009 , 5, No. 19. (Synthesis of analogous polychlorinated thiophene acid chlorides).

Materials
  • Substrate: 3,4,5-Trichlorothiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • Solvent: Toluene or 1,2-Dichloroethane (DCE) (anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (for the coupling step)
    
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

      
       or 
      
      
      
      line), suspend 3,4,5-trichlorothiophene-2-carboxylic acid (1.0 g, 4.3 mmol) in anhydrous Toluene (10 mL).
    • Add Thionyl Chloride (1.6 mL, ~21.5 mmol) carefully.

    • Add 1-2 drops of DMF (Dimethylformamide) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Heat the mixture to 80°C (Reflux) for 2–3 hours. The suspension should turn into a clear, homogenous solution, indicating conversion to the acid chloride.

    • Validation: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester (M+14 mass shift).

  • Isolation (Critical Step):

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess

      
      .
      
    • Chase Step: Re-dissolve the residue in dry DCM or Toluene (5 mL) and concentrate again. Repeat twice. This ensures all HCl and thionyl chloride traces are removed, which could degrade acid-sensitive amines.

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM (10 mL).

    • Cool to 0°C in an ice bath.

    • Add the Amine (1.1 equiv) followed by Triethylamine (2.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Work-up:

    • Quench with water.[1][2][3] Wash the organic layer with 1M HCl (if product is not basic), sat.

      
      , and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: HATU-Mediated Coupling (Alternative)

Use this method only if your amine partner cannot survive the harsh conditions of acid chloride generation or if you lack equipment for moisture-sensitive chemistry.

Applicability: Acid-sensitive amines (e.g., containing Boc groups, acetals).

Materials
  • Coupling Reagent: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) (Optional but recommended for hindered acids)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve 3,4,5-trichlorothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

    • Stir at room temperature for 15–30 minutes . Crucial: The solution should turn yellow/orange. This time allows the bulky HATU to activate the hindered acid.

  • Coupling:

    • Add the Amine (1.0–1.2 equiv).

    • Add the remaining DIPEA (1.0 equiv).

    • Stir at room temperature for 12–16 hours. Note: Reaction times are longer due to the ortho-chloro steric effect.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water and

      
       (5% aq) to remove DMF.
      

Analytical Data & Validation

Since the thiophene ring is fully substituted, standard


 NMR analysis requires careful interpretation.
Expected NMR Signatures
NucleusFeatureExpected Shift (ppm) / Characteristics

NMR
Ring Protons None. The starting material has no aromatic protons.
Amide N-H Broad singlet, typically 8.0 – 10.0 ppm (solvent dependent).
Amine Signals Shifts corresponding to the amine partner.[4] Look for deshielding of protons

to the nitrogen.

NMR
Carbonyl ~160 ppm (Amide C=O).
C2 (Thiophene) ~130-135 ppm (Quaternary, attached to Carbonyl).
C3, C4, C5 ~125-130 ppm (Quaternary, attached to Cl). These signals will be weak/low intensity.
Quality Control Checkpoints
  • TLC: The acid chloride (if isolated) will run much higher (non-polar) than the acid. The amide is typically more polar than the acid chloride but less polar than the free acid.

  • Mass Spec: The product will show a distinct isotope pattern due to the three chlorine atoms.

    • M (100%)

    • M+2 (~100%)

    • M+4 (~30%)

    • This "Cl3 pattern" is diagnostic.

References

  • Synthesis of 3,4,5-trichlorothiophene-2-carbonyl chloride

    • ChemicalBook Protocols. "Synthesis of 3,4,5-TRICHLOROTHIOPHENE-2-CARBONYL CHLORIDE from 3,4,5-TRICHLOROTHIOPHENE-2-CARBOXYLIC ACID".
  • General Amide Coupling Strategies for Hindered Acids

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.
  • Properties of Polychlorinated Thiophenes (Beilstein Journal)

    • O'Sullivan, A. C., et al. (2009). "Development of potential manufacturing routes for substituted thiophenes". Beilstein Journal of Organic Chemistry, 5, No. 19.

Sources

screening of 3,4,5-trichlorothiophene-2-carboxylic acid derivatives for antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of 3,4,5-Trichlorothiophene-2-Carboxylic Acid Derivatives

Introduction & Scientific Rationale

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The thiophene ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for benzene with enhanced metabolic profiles. Specifically, 3,4,5-trichlorothiophene-2-carboxylic acid represents a high-value starting material. Its derivatives are of particular interest due to the unique electronic and steric properties imparted by the three chlorine atoms:

  • Lipophilicity: The trichloro-substitution significantly increases logP, facilitating passive diffusion across the bacterial cell envelope, particularly in Gram-positive strains (S. aureus, E. faecalis).

  • Electronic Modulation: The electron-withdrawing nature of the chlorines increases the acidity of the C-2 carboxylic acid, influencing the binding affinity of resulting amides or hydrazides to targets such as DNA gyrase or Enoyl-ACP reductase.

  • Halogen Bonding: The chlorine atoms can engage in specific halogen-bonding interactions with protein carbonyl backbones, potentially locking the molecule into the active site.

Critical Challenge: The primary failure mode in screening these derivatives is compound precipitation in aqueous media (Mueller-Hinton Broth). This guide prioritizes solubility optimization alongside standard CLSI-compliant protocols.

Pre-Screening: Compound Handling & Solubility Optimization

Objective: To ensure bioactivity data reflects potency, not precipitation artifacts.

The "Trichloro" Factor: 3,4,5-trichlorothiophene derivatives are highly hydrophobic. Standard 100% DMSO stock preparation is insufficient if the final assay concentration exceeds the solubility limit in aqueous broth.

Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL . Sonicate for 10 minutes at 40°C to ensure complete dissolution.

  • Pre-Dilution Check:

    • Dilute 2 µL of stock into 198 µL of Mueller-Hinton Broth (MHB) in a clear 96-well plate (Final: 100 µg/mL, 1% DMSO).

    • Read Absorbance at 600 nm. If OD600 > 0.05 (compared to blank MHB), the compound has precipitated.

  • Remediation: If precipitation occurs, add 0.02% Tween-80 to the assay buffer. This surfactant concentration is generally non-toxic to bacteria but stabilizes lipophilic thiophenes.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).[1][2] Readout: Visual (Resazurin) and Optical Density.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin sodium salt (0.01% w/v in sterile water).

  • Reference Strains: S. aureus ATCC 29213, E. coli ATCC 25922.

Workflow Diagram:

MIC_Workflow Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute Plate 96-Well Plate Incubation (18-24h, 37°C) Dilution->Plate Add 100µL Inoculum Inoculum Prep (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL Readout Readout: OD600 + Resazurin Plate->Readout Analyze

Caption: Linear workflow for broth microdilution screening ensuring standardized inoculum density and precise compound dilution.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of compound (at 2x desired top concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no compound.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final assay volume: 200 µL. Final bacterial density: ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Visualization: Add 30 µL of Resazurin solution . Incubate for 1-2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Definition: MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: Mechanism of Action – Membrane Permeability

Rationale: Highly lipophilic trichlorothiophene derivatives often act by disrupting the bacterial cell membrane rather than inhibiting specific enzymes. This assay distinguishes membrane disruptors from metabolic inhibitors.

Method: Propidium Iodide (PI) Uptake Assay.

  • Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing.

Procedure:

  • Grow S. aureus to mid-log phase (OD600 ~ 0.5).

  • Wash cells in PBS and resuspend to OD600 = 0.5.

  • Add compound at 2x MIC and 4x MIC . Include CTAB (Cetrimonium bromide) as a positive control (100% lysis).

  • Incubate for 1 hour at 37°C.

  • Add Propidium Iodide (final 10 µM). Incubate 15 mins in dark.

  • Measure Fluorescence: Ex 535 nm / Em 617 nm.

Data Interpretation:

  • High Fluorescence (>50% of CTAB): Bactericidal via membrane disruption.

  • Low Fluorescence (<10% of CTAB): Intracellular target (e.g., Gyrase, DHFR) likely.

Structure-Activity Relationship (SAR) Analysis

When analyzing data for 3,4,5-trichlorothiophene-2-carboxylic acid derivatives, organize results to highlight the impact of the C-2 substitution.

SAR Logic Diagram:

SAR_Logic Core 3,4,5-Trichlorothiophene Core Scaffold Cl_Atoms C3, C4, C5 Chlorines (Lipophilicity & e- withdraw) Core->Cl_Atoms C2_Mod C2 Carboxylic Acid Derivatization Core->C2_Mod Activity2 Target: Membrane (Requires High LogP) Cl_Atoms->Activity2 Enhances Penetration Amides Amides/Hydrazides (H-bond Donors) C2_Mod->Amides Esters Esters (Prodrugs/Hydrolysis risk) C2_Mod->Esters Activity1 Target: DNA Gyrase (Requires H-bonding) Amides->Activity1 Key Interaction

Caption: SAR decision tree illustrating how structural modifications at C2 and the chlorinated core influence biological targets.

Data Reporting Table (Template):

Compound IDR-Group (C-2)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliMBC/MIC RatioLogP (Calc)Mechanism
TCT-01 -OH (Parent Acid)>64>64N/A3.2Inactive
TCT-05 -NH-NH-Ph (Hydrazide)4322 (Cidal)4.1Gyrase Inhib.
TCT-09 -NH-Hexyl (Alkyl Amide)8161 (Cidal)5.5Membrane

Note: An MBC/MIC ratio ≤ 4 indicates bactericidal activity; > 4 indicates bacteriostatic activity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells High lipophilicity of trichloro-core.Reduce max concentration to 64 µg/mL; add 0.02% Tween-80.
Skipped Wells (Growth in high conc, no growth in low)Pipetting error or "Eagle Effect".Repeat assay; ensure vigorous mixing during serial dilution.
Pink Control Wells (Sterility control turns pink)Contaminated media/DMSO.Filter sterilize all buffers (0.22 µm); use fresh DMSO.
Inconsistent MICs Inoculum density variance.Strictly adhere to 0.5 McFarland; use a nephelometer, not just visual check.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][1][2]

  • Roman, G. (2022).[4][5] Thiophene-containing compounds with antimicrobial activity.[4][5][6][7][8][9] Archiv der Pharmazie, 355(6), e2100462.[4] (Review of thiophene SAR). [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(11), 1547. [Link]

  • Al-Gaby, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

  • Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[5] Frontiers in Microbiology. [Link]

Sources

Application Note: Precision Polymerization of Monomers Derived from 3,4,5-Trichlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Precursor: 3,4,5-Trichlorothiophene-2-Carboxylic Acid (TCTC)

3,4,5-Trichlorothiophene-2-carboxylic acid (TCTC) is a highly functionalized heterocyclic building block. Its structure features a stable thiophene ring fully substituted with electron-withdrawing chlorine atoms and a reactive carboxylic acid handle.

Key Functional Attributes:

  • High Refractive Index (HRI): The combination of sulfur and multiple halogens (Cl) significantly increases molar refraction, making polymers derived from TCTC ideal for optical coatings and photonic devices.

  • Flame Retardancy: High halogen content imparts intrinsic flame resistance.

  • Bioactivity: Halogenated thiophenes are pharmacophores in various antimicrobial and antithrombotic agents (e.g., Rivaroxaban intermediates), suggesting potential for bioactive polymer conjugates.

Strategic Polymerization Route

Direct homopolymerization of TCTC is not feasible via standard radical methods due to the lack of a vinyl group. While oxidative polymerization (polythiophene synthesis) is possible, it typically requires dehalogenation, destroying the unique trichloro-motif.

The Optimal Strategy: This guide details the synthesis and polymerization of a methacrylate functionalized monomer derived from TCTC. By coupling TCTC to 2-hydroxyethyl methacrylate (HEMA), we create 2-(methacryloyloxy)ethyl 3,4,5-trichlorothiophene-2-carboxylate (TCTC-HEMA) . This monomer can be polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) to yield well-defined, low-dispersity polymers with pendant trichlorothiophene groups.

Part 2: Monomer Synthesis Protocol

Synthesis of TCTC-HEMA Monomer

Objective: Convert TCTC into a polymerizable methacrylate ester.

Reaction Scheme
  • Activation: TCTC

    
     TCTC-Acid Chloride (using Thionyl Chloride).
    
  • Esterification: TCTC-Acid Chloride + HEMA

    
     TCTC-HEMA.
    
Reagents & Equipment
  • Precursor: 3,4,5-Trichlorothiophene-2-carboxylic acid (CAS: 26020-48-4).[1][2][]

  • Reagent: Thionyl chloride (

    
    ), excess.
    
  • Coupling Partner: 2-Hydroxyethyl methacrylate (HEMA), dry.

  • Base: Triethylamine (TEA) or Pyridine (acid scavenger).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Setup: 250 mL 3-neck round bottom flask, reflux condenser,

    
     inlet, dropping funnel.
    
Step-by-Step Procedure

Step A: Acid Chloride Formation

  • Charge: Place 10.0 g (43 mmol) of TCTC in the flask.

  • Add: Add 30 mL of

    
     and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (75°C) for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolate: Remove excess

    
     via rotary evaporation. Co-evaporate with dry toluene (2x) to ensure complete removal. Result:  Crude 3,4,5-trichlorothiophene-2-carbonyl chloride (Yellow oil/solid).
    

Step B: Esterification

  • Dissolve: Redissolve the crude acid chloride in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Prepare HEMA: In a separate vessel, mix HEMA (1.1 eq, 47.3 mmol) and TEA (1.2 eq, 51.6 mmol) in 20 mL DCM.

  • Addition: Dropwise add the HEMA/TEA solution to the acid chloride solution over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Wash organic layer with 1M HCl (remove amine), then Sat.

      
       (remove acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate 8:2).

    • Target: Pale yellow viscous liquid. Yield typically >80%.

Part 3: RAFT Polymerization Protocol

Polymerization of TCTC-HEMA

Objective: Synthesize Poly(TCTC-HEMA) with controlled molecular weight (


) and narrow dispersity (

).
Reagents
  • Monomer: TCTC-HEMA (Synthesized above).

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (Suitable for methacrylates).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: Anisole (High boiling point, good solubility).

Experimental Design (Target

)
  • Molar Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Solid Content: 40-50 wt% (to maintain rate but avoid early gelation).

Procedure
  • Preparation: In a Schlenk tube, dissolve TCTC-HEMA (2.0 g, ~5.8 mmol), CPDB (16.2 mg, 0.058 mmol), and AIBN (1.9 mg, 0.0116 mmol) in Anisole (2.5 mL).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits RAFT). Backfill with Nitrogen.[1][][4]

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C .

  • Kinetics: Stir for 12-24 hours. (Optional: Take aliquots for NMR conversion analysis).

  • Termination: Quench reaction by cooling in liquid nitrogen and exposing to air.

  • Purification:

    • Dilute with a small amount of THF.

    • Precipitate dropwise into cold Methanol or Hexane (depending on solubility tests; halogenated polymers often precipitate in alcohols).

    • Filter and dry under vacuum at 40°C for 24 hours.

Part 4: Characterization & Validation

Structural Confirmation
TechniqueTarget Observation

NMR (CDCl3)
Monomer: Vinyl protons at

5.6 and 6.1 ppm.Polymer: Broadening/disappearance of vinyl signals. Appearance of backbone

(1.8-2.2 ppm) and

(0.8-1.2 ppm).
GPC (THF) Target:

g/mol (for DP=100).Dispersity (

):
< 1.20 (Indicates controlled RAFT mechanism).
FTIR Key Bands: C=O Ester (1730

), C-Cl stretch (700-800

), Thiophene ring breathing (1400-1500

).
Thermal & Optical Properties[6]
  • DSC: Expect high

    
     (
    
    
    
    ) due to the bulky, rigid trichlorothiophene pendant group restricting chain mobility.
  • Refractive Index (Ellipsometry): Spin coat on silicon wafer. Target

    
     at 589 nm due to high sulfur/chlorine content.
    

Part 5: Visualizations

Synthesis Workflow

SynthesisPath TCTC 3,4,5-Trichlorothiophene- 2-carboxylic Acid SOCl2 SOCl2 (Activation) TCTC->SOCl2 Reflux AcidCl Acid Chloride Intermediate SOCl2->AcidCl -HCl, -SO2 Monomer TCTC-HEMA Monomer AcidCl->Monomer + HEMA / TEA Esterification HEMA HEMA (Functionalization) HEMA->Monomer Polymer Poly(TCTC-HEMA) High Refractive Index Monomer->Polymer RAFT Polymerization (AIBN, CPDB, 70°C)

Caption: Step-wise chemical transformation from TCTC acid precursor to functional high-performance polymer.

RAFT Polymerization Mechanism

RAFT_Cycle cluster_legend Key Outcome Initiation Initiation (AIBN -> I•) Prop1 Propagating Radical (Pn•) Initiation->Prop1 + Monomer PreEq Pre-Equilibrium (Adduct Formation) Prop1->PreEq + CTA MainEq Main Equilibrium (Chain Transfer) PreEq->MainEq Fragmentation MainEq->Prop1 Activation Dormant Dormant Polymer (Pn-CTA) MainEq->Dormant Reversible Deactivation Result Narrow PDI Polymer (Controlled Growth) Dormant->Result Workup

Caption: The RAFT cycle ensures all chains grow simultaneously, critical for achieving uniform optical properties.

Part 6: References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

  • Ueda, M., et al. (2023).[5] High Refractive Index Polymer Thin Films by Charge-Transfer Complexation. Macromolecules. [5]

  • Fluorochem Ltd. (2023).[5] 3,4,5-Trichlorothiophene-2-carboxylic acid Product Data. Fluorochem.

  • Sigma-Aldrich. (2023). Poly(2-ethylhexyl acrylate) and Acrylate Monomer Properties. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorinated Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Analysis of Chlorinated Aromatic Acids Scope: Chlorobenzoic acids, Dicamba, Picloram, and related API intermediates.

Introduction

Welcome to the technical support hub. Chlorinated aromatic carboxylic acids present a unique set of purification challenges due to their high melting points, poor water solubility, and the critical difficulty of separating regioisomers (e.g., ortho- vs. para-).

This guide is structured to troubleshoot specific failure modes you are likely encountering in the lab or pilot plant.

Module 1: Isomer Separation (Regioselectivity)

Q: "I cannot separate the ortho-isomer from the para-isomer using standard recrystallization. They co-precipitate."

Diagnosis: You are likely relying solely on solubility differences, which are often insufficient for isomers with similar lattice energies. You must exploit the acidity difference (ΔpKa) created by the "Ortho Effect."

The Science: Chlorine is an electron-withdrawing group.[1] When located at the ortho position (2-chlorobenzoic acid), it exerts a strong inductive effect and steric inhibition of resonance, stabilizing the carboxylate anion significantly more than in the para position.

  • 2-Chlorobenzoic acid pKa: ~2.92[2]

  • 4-Chlorobenzoic acid pKa: ~3.98[2]

This ~1.0 log unit difference means the ortho isomer remains ionized (soluble) at pH 3.5, while the para isomer is largely protonated (insoluble).

Protocol: pH-Swing Fractionation

  • Dissolution: Dissolve the crude mixture in 1.0 M NaOH (pH > 10).

  • First Acidification (Targeting para): Slowly add dilute HCl while monitoring pH with a calibrated probe.

  • The Cut Point: Stop adding acid when pH reaches 3.4 – 3.6 .

    • Result: The para-isomer (pKa ~4.0) precipitates as the free acid. The ortho-isomer (pKa ~2.9) remains ~80% ionized and stays in the aqueous mother liquor.

  • Filtration: Filter the solid (para-enriched).

  • Second Acidification: Acidify the filtrate to pH 1.0 .

    • Result: The ortho-isomer precipitates.

Visualization: pH Fractionation Logic

pH_Swing Start Crude Mixture (Ortho + Para Isomers) Dissolve Dissolve in NaOH (pH > 10) Start->Dissolve Acidify1 Acidify to pH 3.5 Dissolve->Acidify1 Filter1 Filtration Acidify1->Filter1 Solid1 Solid Cake: Para-Isomer (Protonated) Filter1->Solid1 Precipitate Filtrate1 Filtrate (Mother Liquor): Ortho-Isomer (Ionized) Filter1->Filtrate1 Solution Acidify2 Acidify Filtrate to pH 1.0 Filtrate1->Acidify2 Solid2 Precipitate: Ortho-Isomer Acidify2->Solid2

Caption: Logic flow for separating isomers based on pKa differences. The 'Ortho Effect' allows 2-chloro isomers to remain soluble at lower pH than 4-chloro isomers.

Module 2: Crystallization & Impurity Occlusion

Q: "My product purity is high by HPLC, but the ash content is failing. I suspect salt trapping."

Diagnosis: This is Occlusion .[2] During rapid acidification (precipitation), the aromatic acid crystal lattice forms so quickly that it physically traps inorganic salts (NaCl, Na₂SO₄) and solvent pockets inside the crystals.

The Fix: Digestion (Ostwald Ripening) You must allow the crystals to reorganize to release trapped impurities.

Protocol:

  • Precipitation: Perform your acid addition at an elevated temperature (50–60°C), not room temperature.[2]

  • Digestion: Once the final pH is reached, do not filter immediately .

  • Hold: Maintain the slurry at 60°C with gentle agitation for 1–2 hours. This allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals (Ostwald Ripening), releasing the occluded salts.

  • Wash: Filter hot. Wash the cake with hot water (not cold). Chlorobenzoic acids have very low water solubility even at 80°C, so yield loss is minimal, but salt removal is maximized.

Q: "Which solvent should I use for recrystallization? The crystals are colored."

Solvent Selection Guide: Chlorinated aromatics are highly soluble in polar organics but sparingly soluble in water.[2]

Solvent SystemApplicationProsCons
Ethanol/Water (70:30) General PurificationExcellent recovery; non-toxic.[2]May not remove non-polar byproducts effectively.[2]
Toluene High PurityExcellent for removing polar impurities and color.[2]Toxic; requires flammability controls.[2]
Acetic Acid (Glacial) Difficult SeparationsHigh solvation power; good for isomers.[2]Corrosive; difficult to dry (high BP).[2]

De-Colorization Step: If the product is pink/brown (oxidation products), add Activated Carbon (0.5 - 1.0 wt%) to the hot solution before filtration.

  • Critical Step: You must perform a hot filtration (above 60°C) to remove the carbon before cooling, or the product will crystallize on the carbon.

Module 3: Analytical Troubleshooting (HPLC)

Q: "My HPLC peaks are tailing severely, making integration inaccurate."

Diagnosis: Silanol interactions and ionization.[2] Chlorinated aromatic acids are weak acids.[2] If your mobile phase pH is near the pKa (3.0–4.0), the analyte splits between ionized and non-ionized forms, causing peak broadening and tailing.

The Fix: pH Suppression You must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa .

Recommended Method:

  • Column: C18 (End-capped to reduce silanol activity).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid (pH ~2.0).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Why: At pH 2.0, the carboxylic acid groups are fully protonated (neutral), interacting purely via hydrophobic mechanisms with the C18 column, resulting in sharp, symmetrical peaks.

Module 4: Thermal Stability & Drying

Q: "I am losing yield during the drying step. Is the compound subliming?"

Diagnosis: It is likely Decarboxylation , not just sublimation. Chlorinated benzoic acids (especially ortho-substituted or those with electron-withdrawing groups) are prone to thermal decarboxylation:


[2]

Risk Factors:

  • Temperatures > 150°C.[2][3]

  • Presence of metal salts (Copper/Iron) which catalyze decarboxylation.[2]

Protocol:

  • Vacuum Dry: Always use vacuum ( < 50 mbar) to lower the required drying temperature.

  • Max Temp: Do not exceed 80°C for ortho-chlorinated acids.

  • Equipment: Ensure the dryer is free of rust (Iron oxide), which can catalyze degradation.

Summary Workflow

Troubleshooting_Tree Problem Identify Problem IsoSep Isomer Separation (Ortho vs Para) Problem->IsoSep Purity Low Purity (Salt/Color) Problem->Purity Analysis HPLC Tailing Problem->Analysis Sol_Iso Use pH Swing (Exploit pKa) IsoSep->Sol_Iso Sol_Purity Recrystallize w/ Digestion & Hot Water Wash Purity->Sol_Purity Sol_HPLC Acidify Mobile Phase (pH < 2.0) Analysis->Sol_HPLC

Caption: Quick-reference decision tree for common purification challenges.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7268, 2-Chlorobenzoic acid (pKa data).[2] Retrieved from [Link]

  • Agilent Technologies (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.[2] Retrieved from [Link]

  • Muhammad, S. S. (1960). Thermal Decarboxylation of p-Chlorobenzoic Acid.[2][3] Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Wahl, M. (1951). Process for the separation of isomeric chlorobenzoic acids (US Patent 2546545A). Google Patents.[2] Retrieved from

  • University of Rochester. Purification: How To - Recrystallization Solvents. Retrieved from [Link]

Sources

Technical Support Center: Stability Assessment of 3,4,5-Trichlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Stability Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Profile

Welcome to the technical support hub for 3,4,5-trichlorothiophene-2-carboxylic acid (CAS: 26020-48-4).

If you are working with this intermediate, you are likely encountering inconsistent assay results or "disappearing" material during drying steps. This molecule possesses a specific structural vulnerability: Thermal Decarboxylation .[1]

The presence of the chlorine atom at the C3 position (ortho to the carboxylic acid) creates significant steric strain and electronic withdrawal, making the carboxyl group highly labile. Upon heating, the molecule readily loses CO₂ to form 2,3,4-trichlorothiophene .

Quick Reference Data
PropertyValue / CharacteristicImplication
Molecular Weight 231.48 g/mol Distinct from decarboxylated product (187.47 g/mol ).
pKa (Estimated) ~1.5 – 2.0Highly acidic due to electron-withdrawing Cl atoms.
Critical Risk Thermal Decarboxylation Avoid temperatures >50°C during drying.
Storage 2-8°C, Protect from LightPrevents slow thermal degradation and photolysis.

Troubleshooting Guides (Q&A Format)

Module A: Thermal Instability & Solid State Issues

User Question: "I dried my synthesized batch in a vacuum oven at 80°C overnight. The weight loss was higher than the theoretical moisture content, and the HPLC assay dropped by 15%. What happened?"

Scientist Diagnosis: You have likely triggered thermal decarboxylation . This is not a moisture issue; you are chemically degrading your product. The 3-chloro substituent destabilizes the carboxylic acid bond. At 80°C, the energy barrier for CO₂ loss is overcome.

The Mechanism: The electron-withdrawing nature of the three chlorine atoms pulls electron density from the ring, while the C3-chlorine sterically crowds the carboxyl group. This facilitates the heterolytic cleavage of the C-C bond.

Decarboxylation Acid 3,4,5-Trichlorothiophene- 2-carboxylic acid (MW 231.5) TS Transition State (High Energy) Acid->TS Heat (>50°C) Product 2,3,4-Trichlorothiophene (MW 187.5) TS->Product Gas CO2 (Gas) TS->Gas

Figure 1: Thermal decarboxylation pathway triggered by excessive heat.

Corrective Protocol:

  • Lower Drying Temp: Do not exceed 40–45°C.

  • High Vacuum: Use high vacuum (<10 mbar) to remove solvents at lower temperatures.

  • Desiccant: Use P₂O₅ in the drying pistol to assist water removal without heat.

Module B: Analytical Method (HPLC) Troubleshooting

User Question: "I see a new, non-polar peak growing in my chromatogram that elutes much later than my main peak. It doesn't match my solvent blank."

Scientist Diagnosis: That "ghost peak" is almost certainly 2,3,4-trichlorothiophene . Because it lacks the polar carboxylic acid group, it is much more hydrophobic and will retain longer on a Reverse Phase (C18) column.

Validated HPLC Method Parameters: To accurately assess stability, you must separate the acid from its decarboxylated degradant.

ParameterRecommended Condition
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B; 2-15 min: 20%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Thiophene ring absorption)
Expected Retention Acid: ~6-8 min

Why this works: The acidic mobile phase (pH 2.0) keeps the carboxylic acid protonated (neutral), preventing peak tailing. The gradient ramp ensures the highly non-polar decarboxylated product elutes within a reasonable runtime.

Module C: Solution Stability & pH Sensitivity

User Question: "Can I store my standard solutions in the autosampler overnight? Also, is the compound stable in basic extraction buffers?"

Scientist Diagnosis:

  • Autosampler: Yes, if the solvent is acidic/neutral (e.g., Water/ACN). Avoid leaving it in pure methanol, as esterification can occur slowly over days.

  • Basic Buffers: Use caution. While the thiophene ring is robust, high pH (pH > 10) combined with any temperature increase can accelerate degradation or ring-opening reactions (though less common than decarboxylation).

Protocol: pH-Rate Profile Study If you are developing a formulation, execute this abbreviated stress test:

  • Prepare 1 mg/mL solutions in:

    • 0.1 N HCl

    • Phosphate Buffer pH 7.0[2]

    • 0.1 N NaOH

  • Incubate at 40°C for 24 hours.

  • Analyze via the HPLC method above.

    • Pass Criteria: >99.0% recovery relative to T=0.[2]

    • Failure:[2] Appearance of late-eluting peaks (decarboxylation) or very early eluting peaks (ring opening/polar fragments).

Experimental Workflow: Forced Degradation (Stress Testing)

To fully validate the stability of your material (per ICH Q1A standards), follow this decision tree. This ensures you generate the data required for regulatory filing or robust process development.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Start Stability Assessment AcidStress Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->AcidStress BaseStress Base Hydrolysis (0.1N NaOH, Ambient, 24h) Start->BaseStress Oxidation Oxidation (3% H2O2, Ambient, 4h) Start->Oxidation Thermal Thermal Stress (Solid state, 60°C, 7 days) Start->Thermal Analysis HPLC Analysis (Gradient Method) AcidStress->Analysis BaseStress->Analysis Oxidation->Analysis Thermal->Analysis Decision Mass Balance Check (Assay + Impurities = 100%?) Analysis->Decision Pass Valid Stability Indicating Method Decision->Pass Yes Fail Investigate Non-UV Absorbing Degradants Decision->Fail No

Figure 2: ICH Q1A compliant stress testing workflow for stability validation.

References & Authority

The protocols and chemical principles detailed above are grounded in the following authoritative sources:

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • PubChem Compound Summary. 3-chlorothiophene-2-carboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (Discusses chlorination and stability of thiophene nitriles/acids).

  • SIELC Technologies. HPLC Method for Thiophene-2-carboxylic acid derivatives. (Base method adapted for chlorination).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3,4,5-trichlorothiophene-2-carboxylic acid before handling, as it is a skin and eye irritant.

Sources

troubleshooting amide coupling with hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Synthesis Support Operator: Senior Application Scientist

Welcome to the "Difficult Amides" Help Desk.

If you are here, your standard EDC/NHS or HATU coupling likely failed. You are probably dealing with sterically hindered carboxylic acids (e.g.,


-quaternary carbons, Aib residues, or bulky biaryls) or electron-deficient amines .

When steric bulk surrounds the carbonyl carbon, standard "active esters" (like the OBt/OAt esters formed by HATU) become too bulky to allow the amine to attack. To solve this, we must switch from active esters to smaller, higher-energy intermediates like acid chlorides , acid fluorides , or


-acyl imidazoliums .

Below are the diagnostic guides, decision trees, and protocols to salvage your reaction.

Phase 1: Diagnostics & Strategy
Q: Why did my HATU/DIPEA reaction fail? It works for everything else.

A: HATU is excellent for electronic activation but poor for steric challenges. When HATU activates an acid, it forms an active ester (OAt). While reactive, this OAt group adds significant bulk to an already crowded carbonyl. If your carboxylic acid has a quaternary center (like a gem-dimethyl group) next to the carbonyl, the amine simply cannot reach the electrophilic center through the "forest" of the OAt group and the substrate's bulk.

  • The Fix: You need a "smaller" leaving group. Switch to TCFH (Cl⁻ leaving group/Imidazolium) or Ghosez’s Reagent (Cl⁻ leaving group).

Q: What is the "Gold Standard" reagent for hindered couplings today?

A: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) + NMI (N-Methylimidazole). Historically, chemists used acid chlorides (via SOCl₂) for hindered substrates. However, SOCl₂ is harsh and incompatible with acid-sensitive protecting groups (Boc, tBu). TCFH/NMI generates a highly reactive


-acyl imidazolium  species in situ.[1][2][3] It is as reactive as an acid chloride but mild enough to tolerate Boc groups and prevent extensive epimerization.
Phase 2: Visual Decision Matrix

Use this logic flow to select the correct reagent for your specific substrate.

ReagentSelection Start START: Substrate Analysis IsHindered Is the Carboxylic Acid Sterically Hindered? Start->IsHindered IsChiral Is the Alpha-Carbon Chiral & Epimerizable? IsHindered->IsChiral Yes HATU Standard Protocol: HATU / DIPEA IsHindered->HATU No (Linear/Simple) ExtremeBulk Is it 'Extremely' Hindered? (e.g., Aib-Aib, Tert-Butyl) IsChiral->ExtremeBulk No (or Low Risk) COMU Racemization Control: COMU / TMP (Collidine) IsChiral->COMU Yes (High Risk) TCFH The Gold Standard: TCFH / NMI (N-Methylimidazole) ExtremeBulk->TCFH High Hindrance Ghosez The 'Nuclear' Option: Ghosez's Reagent (Acid Chloride) ExtremeBulk->Ghosez Extreme/Failed TCFH

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and racemization risk.

Phase 3: Reagent Protocols & Mechanisms
Option A: The Modern Standard (TCFH-NMI)

Best For:


-disubstituted acids (e.g., Aib), hindered biaryls, and electron-deficient amines.
Mechanism:  TCFH reacts with NMI to form a Vilsmeier-type intermediate, which activates the acid into an 

-acyl imidazolium
. This species is extremely electrophilic but surprisingly stable to racemization compared to pure acid chlorides.

TCFH_Mechanism TCFH TCFH Reagent Active Activated Amidinium TCFH->Active + NMI NMI NMI (Base) Imidazolium N-Acyl Imidazolium (The 'Magic' Species) Active->Imidazolium + Acid (- Tetramethylurea) Acid Carboxylic Acid Product Amide Product Imidazolium->Product + Amine

Figure 2: Activation pathway of TCFH-NMI.[4] The N-acyl imidazolium is the key high-energy intermediate.

Protocol (TCFH-NMI):

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.0–1.2 equiv) in MeCN (Acetonitrile) or DCM.

    • Note: MeCN is generally preferred for rate; DCM is better for solubility.

  • Add Base: Add NMI (N-methylimidazole) (2.5–3.0 equiv).

    • Critical: Do not use DIPEA here if you want the imidazolium mechanism. DIPEA + TCFH generates the acid chloride, which is effective but different.

  • Activate: Add TCFH (1.0–1.2 equiv) in one portion.

  • Reaction: Stir at Room Temperature.

    • Time: Unhindered: <30 min. Hindered: 2–18 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.

Option B: The "Gentle" Acid Chloride (Ghosez's Reagent)

Best For: Substrates that fail TCFH; acids that are extremely bulky but acid-sensitive (cannot tolerate SOCl₂). Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine. Mechanism: Converts carboxylic acid to acid chloride under neutral conditions.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C or RT.

  • Stir: Stir for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride—often visualized by quenching an aliquot with MeOH to form the methyl ester).

  • Coupling: Add the Amine (1.2 equiv) and a base (DIPEA or Pyridine, 2.0 equiv).

    • Tip: If the amine is valuable/slow, add AgCN (Silver Cyanide, 1.0 equiv) to catalyze the attack on the acid chloride.

Phase 4: Comparative Data

How do these reagents compare when coupling a hindered acid (e.g., Aib-OH) with a non-nucleophilic amine?

FeatureHATU TCFH-NMI Ghosez's Reagent COMU
Active Species OAt Ester (Bulky)

-Acyl Imidazolium (Compact)
Acid Chloride (Tiny)Oxyma Ester
Steric Tolerance LowHigh Very High Medium
Racemization Risk LowLow/ModerateHigh (without care)Very Low
Byproducts Urea (Water soluble)Tetramethylurea (Water soluble)AmidesOxyma (Water soluble)
Reagent Stability HighMoisture SensitiveMoisture SensitiveHigh
Phase 5: Troubleshooting FAQs

Q: I am seeing significant racemization (epimerization) with TCFH. A: The


-acyl imidazolium is highly reactive and can racemize via oxazolone formation if the base is too strong or the reaction too long.
  • Fix 1: Switch solvent to DCM (often slower but less racemization than DMF/MeCN).

  • Fix 2: Use COMU with TMP (2,4,6-trimethylpyridine/Collidine) as the base. Collidine is a "smart base"—strong enough to drive the reaction but sterically hindered enough to avoid deprotonating the

    
    -carbon of the active ester.
    

Q: My reaction turns black/tarry with Ghosez’s reagent. A: You likely have moisture entering the system or the reagent is old. Ghosez's reagent hydrolyzes rapidly to form isobutyramides. Ensure all glassware is flame-dried and the reagent is high quality.

Q: Can I use T3P (Propylphosphonic anhydride)? A: Yes. T3P is excellent for scale-up because the byproduct is water-soluble phosphonate. However, for research-scale discovery of extremely hindered molecules, TCFH is often kinetically faster. If TCFH works, you can try optimizing to T3P for kilogram batches later.

References
  • Beutner, G. L., et al. (2018).[5] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.[1]

    • Context: The definitive paper establishing TCFH-NMI as the primary tool for hindered amides.
  • El-Faham, A., & Albericio, F. (2011).[6][7] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[6]

    • Context: Comprehensive review covering the mechanisms of H
  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

    • Context: The foundational protocol for generating acid chlorides under neutral conditions.
  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Journal of Organic Chemistry, 81(21), 10165–10180.

    • Context: Industrial perspective on troubleshooting difficult couplings.

Sources

Navigating the Synthesis of 3,4,5-Trichlorothiophene-2-Carboxylic Acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the successful scale-up of key intermediates is a critical juncture in the journey from laboratory discovery to manufacturing. One such vital building block, 3,4,5-trichlorothiophene-2-carboxylic acid, presents a unique set of challenges as production moves from the bench to the pilot plant and beyond. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis, ensuring safety, optimizing yield, and maintaining purity at scale.

The primary manufacturing routes to 3,4,5-trichlorothiophene-2-carboxylic acid commence from tetrachlorothiophene and predominantly follow two main pathways: a metal-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi), or the formation of a Grignard reagent, both followed by carboxylation with carbon dioxide. While both methods are viable, they each harbor distinct challenges that become more pronounced during scale-up.

Section 1: Troubleshooting Guide for the Organolithium (n-BuLi) Route

The use of n-butyllithium, a potent but hazardous reagent, is a common method for the synthesis of 3,4,5-trichlorothiophene-2-carboxylic acid. The reaction's success on a large scale hinges on meticulous control over reaction parameters.

Q1: We are observing a significant amount of a byproduct, which we've identified as 2,3,4-trichlorothiophene. What is the cause and how can we mitigate this?

A1: This is a classic issue of protonation of the desired 2-thienyllithium intermediate before it can react with carbon dioxide. The primary culprit is often the solvent. While tetrahydrofuran (THF) is a common solvent for organolithium reactions, in this specific case, it can be problematic. Studies have shown that the reaction of tetrachlorothiophene with n-BuLi in THF can lead to a black reaction mixture and the formation of the undesired reduction product, 2,3,4-trichlorothiophene[1]. This is due to the lithiated species abstracting a proton from the solvent itself, especially at elevated temperatures.

Solution:

  • Solvent Selection: The choice of solvent is critical. Methyl t-butyl ether (MTBE) is the preferred solvent for this reaction. It is less prone to deprotonation by the organolithium species and facilitates a cleaner reaction. Furthermore, MTBE simplifies the work-up due to easier separation of the organic and aqueous phases[1].

  • Temperature Control: Maintain a cryogenic temperature, typically around -60°C, during the addition of n-BuLi and until the carboxylation step is complete. This minimizes the rate of side reactions, including reaction with the solvent.

Q2: Our reaction yield is inconsistent upon scale-up, and we suspect incomplete lithiation. How can we ensure the metal-halogen exchange goes to completion?

A2: Incomplete lithiation can stem from several factors that are magnified at a larger scale.

Solutions:

  • Slow Reagent Addition: The addition of n-BuLi should be slow and controlled to maintain the cryogenic temperature and prevent localized "hot spots" which can lead to reagent degradation and side reactions.

  • Efficient Mixing: Inadequate mixing is a common problem in large reactors. Ensure your reactor is equipped with an agitator that provides sufficient turbulence to maintain a homogenous mixture of the reactants. This is crucial for efficient heat transfer and for ensuring all the tetrachlorothiophene comes into contact with the n-BuLi.

  • Reagent Quality: The concentration of commercially available n-BuLi can vary. It is imperative to titrate the n-BuLi solution before use to determine its exact molarity. This ensures you are using the correct stoichiometric amount for the reaction.

Experimental Protocol: Lithiation of Tetrachlorothiophene and Carboxylation

Materials:

  • Tetrachlorothiophene

  • n-Butyllithium in hexanes (titrated)

  • Methyl t-butyl ether (MTBE), anhydrous

  • Carbon dioxide (dry ice or gas)

  • Hydrochloric acid, aqueous solution

  • Deionized water

Procedure:

  • Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and equipped with a mechanical stirrer, a thermocouple, a reagent addition funnel, and a gas inlet/outlet.

  • Reaction Setup: Charge the reactor with tetrachlorothiophene and anhydrous MTBE. Begin agitation and cool the reactor contents to -60°C using a suitable cooling bath.

  • Lithiation: Slowly add the titrated n-butyllithium solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -55°C.

  • Carboxylation: Once the n-BuLi addition is complete, continue stirring at -60°C for an additional hour. Then, introduce a slight excess of crushed dry ice pellets or bubble dry carbon dioxide gas through the reaction mixture. A noticeable exotherm may occur, so be prepared to adjust the cooling.

  • Quenching and Work-up: After the carboxylation is complete, slowly and carefully quench the reaction by adding an aqueous solution of hydrochloric acid, while maintaining a low temperature. Allow the mixture to warm to room temperature.

  • Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4,5-trichlorothiophene-2-carboxylic acid.

Section 2: Troubleshooting Guide for the Grignard Route

The Grignard route offers an alternative to the use of pyrophoric n-butyllithium. However, it comes with its own set of scale-up challenges, primarily related to reaction initiation and control.

Q1: We are experiencing difficulty initiating the Grignard reaction at a larger scale. The reaction seems to have a long and unpredictable induction period. What can we do?

A1: The initiation of a Grignard reaction is a well-known challenge, as it is a heterogeneous reaction occurring on the surface of the magnesium metal.

Solutions:

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activating the magnesium is crucial. On a laboratory scale, this can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. For larger scale, the use of 1,2-dibromoethane as an activator is a reported method[1]. The reaction between 1,2-dibromoethane and magnesium produces ethylene gas and magnesium bromide, exposing a fresh, reactive magnesium surface.

  • Mechanical Agitation: Vigorous stirring is essential to continuously expose fresh magnesium surfaces and to break up any passivating layers that may form.

  • Temperature: A slightly elevated temperature (e.g., gentle reflux of the solvent) can help to initiate the reaction. However, this must be carefully controlled to prevent a runaway reaction once initiation occurs.

Q2: After a delayed start, our Grignard reaction proceeded with a dangerous exotherm that was difficult to control. How can we prevent this from happening?

A2: This is a classic sign of the accumulation of the unreacted starting material (tetrachlorothiophene) before the reaction has initiated. Once the reaction starts, the large amount of accumulated reactant reacts rapidly, leading to a sudden and potentially dangerous release of heat.

Solutions:

  • Controlled Addition: Add only a small portion (e.g., 5-10%) of the tetrachlorothiophene to the magnesium suspension and wait for a clear sign of initiation (e.g., a gentle exotherm, bubbling) before starting the continuous, slow addition of the remaining reactant.

  • In-situ Monitoring: For larger scale operations, consider the use of in-situ analytical techniques, such as a reaction calorimeter or an infrared probe, to monitor the reaction progress. This allows for the direct observation of the consumption of the starting material and the formation of the Grignard reagent, providing a clear indication of reaction initiation and rate.

Q3: The work-up of our Grignard reaction is problematic. We are getting a thick, gelatinous precipitate that makes filtration and extraction very difficult.

A3: This is likely due to the formation of magnesium salts, such as magnesium hydroxide, during the quenching step.

Solutions:

  • Acidic Work-up: Quench the reaction mixture with an aqueous solution of a non-oxidizing acid, such as hydrochloric acid or sulfuric acid, instead of water alone. This will convert the magnesium salts into their more soluble forms. The addition should be done slowly and with efficient cooling, as the neutralization is exothermic.

  • Filtration Aid: If a precipitate still forms, using a filter aid such as Celite® can help to improve the filtration rate.

Section 3: Purification of 3,4,5-Trichlorothiophene-2-Carboxylic Acid at Scale

Regardless of the synthetic route, obtaining a high-purity product is essential. The crude 3,4,5-trichlorothiophene-2-carboxylic acid will likely contain unreacted starting materials, byproducts, and residual solvents.

Q1: What is a reliable method for purifying 3,4,5-trichlorothiophene-2-carboxylic acid on a multi-kilogram scale?

A1: A common and effective method for the purification of carboxylic acids is recrystallization.

Recommended Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of similar compounds like 5-chlorothiophene-2-carboxylic acid. The crude product is dissolved in hot ethanol, and then water is added until the solution becomes slightly turbid.

  • Crystallization: The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals.

  • Isolation and Drying: The crystals are collected by filtration, washed with a cold ethanol/water mixture, and then dried under vacuum.

This process effectively removes most impurities, resulting in a product with high purity.

Section 4: Comparative Overview and Data

ParameterOrganolithium (n-BuLi) RouteGrignard Route
Starting Material TetrachlorothiopheneTetrachlorothiophene
Key Reagent n-ButyllithiumMagnesium, 1,2-dibromoethane (activator)
Primary Safety Hazard Pyrophoric reagent, flammable gas byproductHighly exothermic, potential for runaway reaction
Key Scale-Up Challenge Heat management, maintaining inert atmosphereReaction initiation, controlling exotherm
Common Byproduct 2,3,4-Trichlorothiophene (with THF)Wurtz coupling products (less common for this substrate)
Typical Yield High (with proper control)Generally good, can be variable
Work-up Complexity Generally straightforward phase separationCan be complicated by magnesium salt precipitation

Note: Specific yield and purity data at an industrial scale are often proprietary and not publicly available. The information provided is based on laboratory-scale syntheses and general principles of process chemistry.

Section 5: Visualizing the Workflow

Diagram: Key Steps in the Synthesis of 3,4,5-Trichlorothiophene-2-Carboxylic Acid

Synthesis_Workflow cluster_start Starting Material cluster_route1 Organolithium Route cluster_route2 Grignard Route cluster_end Final Product Start Tetrachlorothiophene Lithiation Lithiation (n-BuLi, MTBE, -60°C) Start->Lithiation Route 1 Grignard_Formation Grignard Formation (Mg, 1,2-dibromoethane) Start->Grignard_Formation Route 2 Carboxylation1 Carboxylation (CO2) Lithiation->Carboxylation1 Workup Acidic Work-up Carboxylation1->Workup Carboxylation2 Carboxylation (CO2) Grignard_Formation->Carboxylation2 Carboxylation2->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 3,4,5-Trichlorothiophene- 2-Carboxylic Acid Purification->Product

Caption: Synthetic routes to 3,4,5-trichlorothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Is it possible to use gaseous carbon dioxide for the carboxylation step at a large scale? A: Yes, it is possible and often preferred for large-scale production. While dry ice is convenient in the lab, bubbling gaseous CO2 through the reaction mixture allows for better control of the addition rate and can be more easily integrated into a closed-system industrial process. It's important to ensure the CO2 is dry to prevent quenching of the organometallic intermediate.

Q: What are the key safety precautions when handling n-butyllithium in a pilot plant setting? A: Handling n-BuLi at scale requires stringent safety protocols. These include:

  • Inert Atmosphere: All transfers and reactions must be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Specialized Equipment: Use of specialized, pressure-rated reactors and transfer lines is essential.

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) readily available and ensure all personnel are trained in its use.

Q: Can other organolithium reagents be used instead of n-BuLi? A: While other organolithium reagents exist, n-BuLi is the most commonly used for this type of transformation due to its commercial availability, relatively lower cost, and well-understood reactivity. The use of more reactive organolithiums like sec-butyllithium or tert-butyllithium would likely increase the propensity for side reactions and would require even more stringent temperature control.

Q: Are there any alternative, "greener" synthesis routes being explored? A: Research is ongoing to develop more sustainable synthetic methods in organic chemistry. For thiophene carboxylic acids, alternative routes such as vapor phase chlorination of precursors followed by hydrolysis are being investigated for large-scale production[2]. These methods may offer advantages in terms of reduced solvent waste and the avoidance of highly reactive organometallic reagents.

References

  • Raggon, J. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 137-151. [Link]

  • Raggon, J. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]

Sources

Technical Support Center: Synthetic Strategies for 3,4,5-Trichlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,4,5-trichlorothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges and frequently asked questions regarding the primary synthetic routes to this valuable heterocyclic building block. Our focus is on providing practical, field-tested insights that explain the causality behind procedural choices, ensuring both success and safety in your laboratory.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 3,4,5-trichlorothiophene-2-carboxylic acid is not trivial due to the dense and specific chlorination pattern required. Direct, selective chlorination of thiophene-2-carboxylic acid is generally not feasible as it leads to complex mixtures. Therefore, the most successful strategies rely on building the desired functionality onto a pre-chlorinated thiophene core. Two dominant, scalable routes have emerged, each with distinct advantages and challenges.

Synthetic_Routes cluster_0 Route A: Metal-Halogen Exchange cluster_1 Route B: Vapor-Phase Chlorination A_start 2,3,4,5-Tetrachloro- thiophene A_inter Trichloro-2-thienyllithium or Trichloro-2-thienylmagnesium A_start->A_inter n-BuLi or Mg/DBE A_end 3,4,5-Trichlorothiophene- 2-carboxylic Acid A_inter->A_end 1. CO2 2. H3O+ B_start 2-Thiophenecarbonitrile B_inter 3,4,5-Trichloro- 2-thiophenecarbonitrile B_start->B_inter Cl2 (gas) ~500 °C B_end 3,4,5-Trichlorothiophene- 2-carboxylic Acid B_inter->B_end Hydrolysis (H+ or OH-)

Figure 1: High-level comparison of the two primary synthetic pathways.

Section 2: Troubleshooting Guide for Route A: Metal-Halogen Exchange

This route is the most common laboratory-scale method. It begins with the readily prepared 2,3,4,5-tetrachlorothiophene, followed by a regioselective metal-halogen exchange at one of the more labile α-positions (2- or 5-position), and subsequent quenching with carbon dioxide.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: What are the critical differences between using n-butyllithium (n-BuLi) and a Grignard reagent for the metal-halogen exchange step?

A1: The choice between lithiation and Grignard formation is a critical decision point that impacts reaction conditions, yield, cost, and scalability. Both methods are effective but present a trade-off between reactivity and operational complexity. A detailed comparison is provided below.[2]

Parametern-Butyllithium RouteGrignard RouteCausality & Expert Insight
Reaction Temperature -60 °C Ambient to refluxThe high reactivity of n-BuLi requires cryogenic temperatures to prevent side reactions and ensure selectivity. The Grignard formation is less exothermic and can be run with standard equipment.[2]
Typical Yield ~92% Lower, variableThe clean and rapid metal-halogen exchange with n-BuLi at low temperatures typically results in higher isolated yields of the desired carboxylic acid.[2]
Key Reagents n-BuLi, MTBE (solvent)Mg metal, 1,2-dibromoethane (DBE)n-BuLi is expensive and pyrophoric, requiring specialized handling. The Grignard route uses inexpensive magnesium but requires a stoichiometric amount of DBE as an activator, which adds to the waste stream.[2]
Solvent Choice Methyl tert-butyl ether (MTBE) is preferred.Tetrahydrofuran (THF)Using THF with n-BuLi can lead to side products from butyl group addition to the thiophene ring. MTBE is less prone to this issue. THF is the standard solvent for Grignard reactions.[2]
Waste Stream One equivalent of lithium salt.~Three moles of magnesium halide salts per mole of product (from Mg, DBE, and the reaction).The higher equivalent of salt waste in the Grignard route can be a significant issue for large-scale production and disposal.[2]
Scalability Issues Requires significant capital for cryogenic reactors.Can be performed in conventional manufacturing facilities.The need for sustained low temperatures makes the lithiation route capital-intensive for scaling up.[2]

Q2: My lithiation reaction yield is low, and I am recovering mostly 2,3,4-trichlorothiophene. What went wrong?

A2: This is a classic troubleshooting scenario pointing to premature quenching of the organometallic intermediate by a proton source.

Troubleshooting_Lithiation start Low Yield of Carboxylic Acid & High Recovery of Protonated Byproduct (2,3,4-Trichlorothiophene) cause1 Cause: Trace H2O in System start->cause1 cause2 Cause: Inefficient CO2 Quench start->cause2 solution1 Solution: - Rigorously dry all glassware. - Use freshly distilled, anhydrous solvents (MTBE). - Ensure reagents are dry. cause1->solution1 solution2 Solution: - Use a significant excess of CO2. - Bubble dry CO2 gas vigorously through the solution. - Alternatively, pour the reaction mixture onto a large excess of crushed dry ice. cause2->solution2

Figure 2: Troubleshooting logic for low yields in the carboxylation reaction.

The thienyllithium intermediate is a very strong base and will readily deprotonate even trace amounts of water in the solvent, reagents, or atmosphere. The subsequent acidic workup then provides the observed 2,3,4-trichlorothiophene byproduct. Ensure all components of your reaction are scrupulously dried.

Q3: I observed butylated thiophene byproducts in my GC/MS analysis after using n-BuLi. How can I avoid this?

A3: This side reaction is a known issue when performing the lithiation in THF.[2] The n-butyllithium reagent is reactive enough to add to the thiophene ring in this solvent. The recommended and validated solution is to switch the reaction solvent to methyl tert-butyl ether (MTBE), which minimizes the formation of these butylated impurities.[2]

Section 3: Troubleshooting Guide for Route B: Vapor-Phase Chlorination

This alternative route avoids cryogenic conditions and pyrophoric organometallic reagents, making it attractive for industrial-scale synthesis. It involves the high-temperature chlorination of commercially available 2-thiophenecarbonitrile, followed by hydrolysis of the resulting 3,4,5-trichloro-2-thiophenecarbonitrile.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: What are the main challenges and safety considerations for the vapor-phase chlorination step?

A1: The primary challenge is the requirement for specialized equipment capable of handling a corrosive gas (Cl₂) at high temperatures (~500 °C).[2][3]

  • Equipment: A tube furnace reactor is necessary. The material of the reactor tube must be resistant to chlorine and high temperatures.

  • Safety: This reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing capabilities to neutralize excess chlorine. A chlorine gas detector is highly recommended. The high temperature also poses a significant burn risk.

  • Process Control: The residence time of the reactants in the hot zone is a critical parameter that must be carefully controlled to maximize the yield of the desired trichlorinated product and minimize over-chlorination or decomposition.

Q2: The hydrolysis of 3,4,5-trichloro-2-thiophenecarbonitrile is proceeding very slowly. How can I improve the conversion rate?

A2: The electron-withdrawing effects of the three chlorine atoms on the thiophene ring significantly deactivate the nitrile group, making it resistant to hydrolysis.

  • Harsh Conditions Required: Standard hydrolysis conditions are often insufficient. You will likely need to employ aggressive acidic (e.g., concentrated H₂SO₄ or HCl at reflux) or basic (e.g., concentrated NaOH or KOH in a high-boiling solvent like ethylene glycol) conditions for an extended period.

  • Monitoring for Side Reactions: Under such forcing conditions, be vigilant for potential side reactions. Decarboxylation of the product can occur at high temperatures, especially under acidic conditions. Monitor the reaction progress carefully by TLC or HPLC to find the optimal balance between conversion and product degradation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trichlorothiophene-2-carboxylic Acid via Lithiation

This protocol is adapted from methodologies described in the literature and should be performed by trained personnel with appropriate safety precautions, particularly when handling n-butyllithium.[2]

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reaction Mixture: To the flask, add 2,3,4,5-tetrachlorothiophene (1.0 eq) and anhydrous methyl tert-butyl ether (MTBE).

  • Cooling: Cool the stirred solution to -60 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -55 °C.

  • Stirring: Stir the reaction mixture at -60 °C for 1 hour after the addition is complete.

  • Carboxylation: Quench the reaction by pouring the cold mixture onto a large excess of freshly crushed dry ice (solid CO₂) in a separate flask. Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Workup: Add water to the residue and separate the aqueous and organic layers. Extract the aqueous layer with MTBE.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,4,5-trichlorothiophene-2-carboxylic acid. An isolated yield of approximately 92% can be expected.[2]

Section 5: References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 2,3,4-Trichlorothiophene from Thiophene.

  • Smith, A. et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(23). [Link]

  • Smith, A. et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PubMed Central (PMC), NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Properties of Halogenated Thiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, halogenated thiophenes have emerged as a promising class of compounds with potent and diverse antimicrobial activities. This guide provides a comprehensive comparative analysis of the antimicrobial properties of halogenated thiophenes, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation antimicrobial agents.

Introduction: The Thiophene Scaffold and the Influence of Halogenation

The thiophene ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the thiophene ring profoundly influences its physicochemical and biological properties, including lipophilicity, electronic distribution, and steric profile. These modifications can dramatically enhance the antimicrobial potency and modulate the spectrum of activity.

This guide will delve into a comparative analysis of thiophenes halogenated at various positions, with a particular focus on the impact of different halogens on their efficacy against a range of microbial pathogens. We will explore the structure-activity relationships that govern their antimicrobial effects and elucidate their potential mechanisms of action.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of halogenated thiophenes is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]

A systematic study on 3-halobenzo[b]thiophenes provides valuable comparative data on the impact of chlorine, bromine, and iodine substitutions on antimicrobial activity against Gram-positive bacteria and the fungus Candida albicans.[2] The synthesis of 3-fluoro analogues has proven to be challenging, limiting the availability of directly comparable data for these derivatives.[2]

Table 1: Comparative MIC Values (µg/mL) of 2-(1-Cyclohexanol)-3-halobenzo[b]thiophenes [2]

CompoundHalogen (at position 3)Bacillus cereusStaphylococcus aureusEnterococcus faecalisCandida albicans
25 Chloro16161616
26 Bromo16161616
27 Iodo>512>512>512>512

The data clearly indicates that 3-chloro and 3-bromo substituted benzo[b]thiophenes exhibit significant antimicrobial activity, with identical low MIC values of 16 µg/mL against the tested Gram-positive bacteria and C. albicans.[2] In stark contrast, the 3-iodo substituted analogue showed no significant inhibitory activity.[2] This suggests that the nature of the halogen at the 3-position is a critical determinant of antimicrobial potency, with chlorine and bromine being more favorable than iodine in this particular scaffold.

Further studies on other halogenated thiophene derivatives have also demonstrated their potential. For instance, a hydroxythiophene compound bearing a fluorine atom showed extremely high antibacterial activity, with inhibition zones approaching that of the antibiotic ampicillin.[3]

It is important to note that many of these halogenated thiophenes have shown limited to no activity against Gram-negative bacteria.[2] The presence of an additional outer membrane in Gram-negative bacteria likely poses a permeability barrier for these compounds.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of halogenated thiophenes is not solely dependent on the halogen atom but is also significantly influenced by the nature and position of other substituents on the thiophene ring.

  • Nature of the Halogen: As demonstrated in Table 1, chlorine and bromine at the 3-position of the benzo[b]thiophene scaffold are associated with potent antimicrobial activity, while iodine leads to a loss of activity.[2] The electronegativity and atomic size of the halogen play a crucial role in its interaction with biological targets.

  • Position of the Halogen: While much of the available data focuses on 3-halogenated thiophenes, the position of the halogen on the thiophene ring can significantly impact activity. Further comparative studies between 2- and 3-halogenated thiophenes are warranted to fully elucidate these positional effects.

  • Other Substituents: The presence of other functional groups on the thiophene ring is critical for antimicrobial potency. For example, in the case of 3-halobenzo[b]thiophenes, a cyclohexanol group at the 2-position was found to be optimal for activity.[2] The presence of an alcohol moiety, in general, appears to enhance the antimicrobial effects of these compounds.[2]

Mechanisms of Antimicrobial Action

Halogenated thiophenes appear to exert their antimicrobial effects through multiple mechanisms, primarily by targeting the bacterial cell membrane and essential intracellular enzymes.

Disruption of Bacterial Cell Membrane Integrity

A key mechanism of action for many antimicrobial compounds is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4] Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane.[5] This disruption can be assessed experimentally by monitoring the uptake of fluorescent probes that are normally excluded by an intact membrane.

Below is a conceptual workflow for assessing bacterial membrane permeabilization.

cluster_prep Bacterial Culture Preparation cluster_treatment Treatment cluster_assay Fluorescent Probe Assay cluster_analysis Data Analysis prep1 Grow bacteria to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in buffer prep2->prep3 treat1 Incubate cells with halogenated thiophene prep3->treat1 treat2 Incubate control cells (no compound) prep3->treat2 assay1 Add fluorescent probe (e.g., NPN) to treated and control cells treat1->assay1 treat2->assay1 assay2 Measure fluorescence intensity assay1->assay2 analysis1 Compare fluorescence of treated vs. control assay2->analysis1 analysis2 Increased fluorescence indicates membrane permeabilization analysis1->analysis2

Caption: Workflow for assessing bacterial membrane permeabilization.

Allosteric Inhibition of DNA Gyrase

Another compelling mechanism of action for a class of antibacterial thiophenes is the allosteric inhibition of DNA gyrase.[6][7] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Unlike fluoroquinolone antibiotics that target the active site of DNA gyrase, these thiophene derivatives bind to a distinct allosteric pocket.[6][8] This binding stabilizes the DNA-gyrase cleavage complex, ultimately leading to bacterial cell death.[6]

The following diagram illustrates the allosteric inhibition of DNA gyrase by thiophene derivatives.

cluster_enzyme DNA Gyrase Action cluster_inhibition Allosteric Inhibition dna Bacterial DNA gyrase DNA Gyrase dna->gyrase Binding cleavage_complex Gyrase-DNA Cleavage Complex gyrase->cleavage_complex DNA Cleavage supercoiled_dna Supercoiled DNA cleavage_complex->supercoiled_dna Re-ligation & Release stabilized_complex Stabilized Cleavage Complex (Lethal) cleavage_complex->stabilized_complex Stabilization thiophene Halogenated Thiophene allosteric_site Allosteric Pocket on Gyrase thiophene->allosteric_site Binding allosteric_site->cleavage_complex

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Thiophene Scaffolds in Oncology

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in the landscape of anticancer drug discovery.[1] These five-membered, sulfur-containing aromatic rings serve as versatile scaffolds, allowing for a wide range of structural modifications that can be fine-tuned to target various cancer cell vulnerabilities.[2][3] The inherent physicochemical properties of the thiophene ring, including its ability to engage in hydrogen bonding and hydrophobic interactions, make it a privileged structure in medicinal chemistry.[4] This guide provides a comparative analysis of the cytotoxicity of different thiophene-based compounds, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space. We will delve into the structure-activity relationships that govern their cytotoxic potential, the diverse mechanisms of action they employ, and the experimental workflows required for their rigorous evaluation.

Comparative Cytotoxicity of Thiophene-Based Compounds: A Data-Driven Overview

The cytotoxic efficacy of thiophene derivatives is highly dependent on their substitution patterns and the nature of the appended functional groups. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiophene-based compounds against various human cancer cell lines, offering a glimpse into their therapeutic potential.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Thiophene Carboxamides MB-D2A375 (Melanoma)Significant cytotoxic effect5-FU>100[1]
MB-D2HT-29 (Colorectal)Significant cytotoxic effect5-FU>100[1]
MB-D2MCF-7 (Breast)Significant cytotoxic effect5-FU>100[1]
Compound 4bHepG2 (Hepatocellular Carcinoma)Sensitizes to Sorafenib (IC50 shift from 3.9 to 0.5)Sorafenib3.9[5][6]
Thiophene-based Chalcones Chalcone 3cMCF-7 (Breast)5.52DoxorubicinNot Specified[1]
Aminothiophene Derivatives Compound 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[1]
Thiazole-Thiophene Hybrids Compound 4bMCF-7 (Breast)10.2 ± 0.7Cisplatin13.3 ± 0.61[7]
Compound 13aMCF-7 (Breast)11.5 ± 0.8Cisplatin13.3 ± 0.61[7]
Thienopyrimidines Compound 3bHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot Specified[8]
Compound 3bPC-3 (Prostate)2.15 ± 0.12DoxorubicinNot Specified[8]
Thieno[3,2-b]pyrroles Compound 4cHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot Specified[8]
Compound 4cPC-3 (Prostate)3.12 ± 0.15DoxorubicinNot Specified[8]
Miscellaneous Thiophene Derivatives Compound 9cMCF-7 (Breast)0.01 ± 0.002Doxorubicin0.04 ± 0.008[9]
Compound 9cNCI-H460 (Lung)0.01 ± 0.004Doxorubicin0.09 ± 0.008[9]
Compound 9cSF-268 (CNS)0.01 ± 0.001Doxorubicin0.09 ± 0.007[9]
F8CCRF-CEM (Leukemia)2.89 (24h CC50)--[10]

Structure-Activity Relationships (SAR): Decoding the Cytotoxic Code

The cytotoxic potency of thiophene derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of novel and more effective anticancer agents.

A key determinant of activity is the nature and position of substituents on the thiophene ring.[2] For instance, the introduction of electron-withdrawing or electron-donating groups can significantly modulate the electron density of the ring system, thereby influencing its interaction with biological targets.[9]

In a study on thiophene carboxamide analogs, it was discovered that the length of an alkyl chain in the tail part of the molecule plays a crucial role in their growth inhibitory activity against human cancer cell lines.[11] This highlights the importance of optimizing lipophilicity for effective cellular uptake and target engagement.

Furthermore, the hybridization of the thiophene scaffold with other pharmacologically active heterocycles, such as thiazole, has proven to be a successful strategy for enhancing cytotoxic activity.[7] This approach can lead to compounds with multi-target profiles, potentially overcoming drug resistance mechanisms.

Mechanisms of Thiophene-Induced Cytotoxicity: A Multi-pronged Attack

Thiophene-based compounds exert their cytotoxic effects through a variety of mechanisms, often inducing programmed cell death, or apoptosis.[2]

1. Induction of Apoptosis: A common mechanistic thread is the ability of many thiophene derivatives to trigger apoptosis in cancer cells.[2] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] The intrinsic pathway is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the release of pro-apoptotic factors.[10][14] This culminates in the activation of caspase-3/7, the executioner caspases that dismantle the cell.[10][14]

2. Inhibition of Tubulin Polymerization: Certain thiophene derivatives disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division.[2] By inhibiting tubulin polymerization, these compounds cause cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.

3. Kinase Inhibition: Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by kinases. Thiophene-based compounds have been shown to inhibit various tyrosine kinases, thereby disrupting these critical signaling cascades and leading to cell death.[2][10] The JAK/STAT and MAPK signaling pathways have been identified as potential targets for some thiophene derivatives.[13][14]

4. Topoisomerase Inhibition: Topoisomerases are enzymes that are crucial for DNA replication and transcription. Some thiophene analogs have been found to inhibit these enzymes, leading to DNA damage and the induction of apoptosis.[2][3]

Below is a diagram illustrating a generalized signaling pathway for thiophene-induced apoptosis.

Thiophene_Cytotoxicity_Pathway Thiophene Thiophene Compound Cell Cancer Cell Thiophene->Cell ROS ROS Generation Cell->ROS Kinase Kinase Inhibition (e.g., JAK/STAT, MAPK) Cell->Kinase Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Apoptosis

Caption: Generalized signaling pathways of thiophene-induced cytotoxicity.

Experimental Workflow for Comparative Cytotoxicity Assessment

A robust and well-controlled experimental workflow is essential for the accurate comparison of the cytotoxic effects of different thiophene-based compounds. The following diagram outlines a typical workflow.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Line Seeding (Cancer & Normal) Incubation Compound Incubation (e.g., 24, 48, 72h) CellCulture->Incubation CompoundPrep Thiophene Compound Serial Dilutions CompoundPrep->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH AnnexinV Annexin V Staining (Apoptosis) Incubation->AnnexinV IC50 IC50 Determination MTT->IC50 LDH->IC50 Stats Statistical Analysis AnnexinV->Stats IC50->Stats SAR SAR Analysis Stats->SAR

Caption: A typical experimental workflow for assessing thiophene cytotoxicity.

Detailed Experimental Protocols

For the benefit of researchers, we provide detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.

MTT Cytotoxicity Assay Protocol

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiophene-based compounds in a suitable solvent (e.g., DMSO). Add the compounds to the wells at various concentrations. Include untreated control wells and vehicle control wells. Incubate the plates for a further 48-72 hours.[1]

  • MTT Addition: After the incubation period, carefully remove the culture medium. Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 492 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

LDH Cytotoxicity Assay Protocol

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Seed and treat cells with thiophene compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.[7][16]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[17]

  • Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol (typically 20-30 minutes).[16][17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][17]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically involves subtracting the spontaneous release from the treated and maximum release values.[17]

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment and Collection: Treat cells with the thiophene compounds as desired. After incubation, collect both the adherent and floating cells.[18]

  • Cell Washing: Wash the collected cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[19]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[21]

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of thiophene-based compounds as a rich source of novel anticancer agents. The structural versatility of the thiophene scaffold allows for the generation of a wide array of derivatives with diverse cytotoxic activities and mechanisms of action.[1] Future research should focus on the in-depth exploration of structure-activity relationships, the optimization of lead compounds to enhance potency and selectivity, and detailed mechanistic studies to fully elucidate their therapeutic potential. The continued investigation of this promising class of molecules holds great promise for the development of next-generation cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. PMC. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

  • Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. J-Stage. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. African Journals Online. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate. [Link]

  • Cell Death Signaling. PMC. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. MDPI. [Link]

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methods for assessing the purity of synthesized 3,4,5-trichlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3,4,5-trichlorothiophene-2-carboxylic acid, a crucial building block in the synthesis of various pharmaceuticals. The choice of analytical technique is critical, directly impacting the reliability of research data and the safety and efficacy of the final drug product. This document will explore the theoretical underpinnings, practical implementation, and comparative advantages of several key analytical methods, grounded in established scientific principles and regulatory expectations.

The Criticality of Purity in Pharmaceutical Synthesis

3,4,5-Trichlorothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound. Its synthesis can potentially introduce a variety of impurities, including starting materials, by-products from side reactions, and degradation products. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making robust purity assessment a non-negotiable aspect of the drug development lifecycle.[1] The presence of even trace amounts of impurities can have significant consequences, including altered pharmacological or toxicological profiles of the API.

A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of 3,4,5-trichlorothiophene-2-carboxylic acid and its potential impurities, the required sensitivity and selectivity, and the available instrumentation. This guide will focus on the most pertinent and widely utilized techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR, FTIR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common and versatile technique for the purity assessment of non-volatile and thermally labile compounds like carboxylic acids.[2] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for 3,4,5-trichlorothiophene-2-carboxylic acid. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The highly chlorinated thiophene ring and the carboxylic acid group impart a moderate polarity to the molecule, allowing for good retention and separation on a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocol: RP-HPLC Method for 3,4,5-Trichlorothiophene-2-Carboxylic Acid

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 254 nm. A PDA detector is advantageous as it can provide spectral information for peak identification and purity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation and Causality: The retention time of the main peak corresponding to 3,4,5-trichlorothiophene-2-carboxylic acid is determined by its interaction with the stationary phase. Impurities that are more polar will elute earlier, while less polar impurities will have longer retention times. The peak area percentage is used to quantify the purity of the sample. According to ICH guidelines, impurities should be reported, identified, and qualified based on their levels.[1][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity & Impurities Calculate->Report

Caption: Workflow for GC-MS purity analysis of 3,4,5-trichlorothiophene-2-carboxylic acid.

Spectroscopic Methods: A Complementary Approach

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information and can be used as qualitative or semi-quantitative methods for purity assessment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. Both ¹H and ¹³C NMR are highly valuable.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT can provide further structural information.

Data Interpretation:

  • ¹H NMR: The spectrum of pure 3,4,5-trichlorothiophene-2-carboxylic acid is expected to be simple, showing a signal for the carboxylic acid proton (typically a broad singlet between 10-13 ppm) and potentially a singlet for the remaining proton on the thiophene ring (if any). The absence of other signals is an indication of high purity. Impurities will give rise to additional peaks, and their integration relative to the main compound's peaks can provide a semi-quantitative estimate of their concentration.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (around 160-180 ppm) and the carbons of the thiophene ring. [4]The number of signals will correspond to the number of chemically non-equivalent carbons. The presence of extra peaks indicates impurities.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: The FTIR spectrum of 3,4,5-trichlorothiophene-2-carboxylic acid will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), and vibrations associated with the trichlorinated thiophene ring. [5][6]The absence of bands corresponding to potential impurities (e.g., starting materials) is an indicator of purity.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Differential partitioning between stationary and mobile phasesSeparation by volatility, detection by mass-to-charge ratioNuclear spin transitions in a magnetic fieldVibrational transitions of chemical bonds
Primary Use Quantitative purity and impurity profilingIdentification and quantification of volatile impuritiesStructural elucidation and qualitative purityFunctional group identification
Sample Volatility Non-volatile and thermally labile compoundsVolatile and semi-volatile compounds (derivatization needed for non-volatile)Soluble compoundsSolids, liquids, and gases
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (mg range)Low (µg to mg range)
Selectivity HighVery highHighModerate
Quantitative? Yes (highly accurate and precise)Yes (with appropriate standards)Semi-quantitativeNo (primarily qualitative)
Key Advantage Robustness, versatility, and established regulatory acceptanceHigh sensitivity and definitive identification of volatile impuritiesProvides detailed structural informationFast, simple, and good for functional group analysis
Key Limitation May not be suitable for very volatile impuritiesRequires derivatization for non-volatile compoundsLower sensitivity, higher costLimited structural information

Senior Application Scientist's Recommendation

For a comprehensive and robust assessment of the purity of synthesized 3,4,5-trichlorothiophene-2-carboxylic acid, a multi-pronged approach is recommended:

  • Primary Purity Assessment (Quantitative): High-Performance Liquid Chromatography (HPLC) with a PDA detector should be the primary method for determining the purity and quantifying impurities. Its versatility, precision, and widespread acceptance in the pharmaceutical industry make it the gold standard for this application. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness.

  • Identification of Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) should be employed as a complementary technique to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC. This is particularly important for assessing residual solvents and potential by-products from the synthesis.

  • Structural Confirmation and Qualitative Purity: NMR and FTIR spectroscopy are indispensable for the initial characterization and structural confirmation of the synthesized compound. While not the primary tools for quantitative purity assessment, they serve as excellent qualitative checks for the presence of significant impurities and for confirming the identity of the main component.

By integrating these methodologies, researchers and drug development professionals can establish a comprehensive purity profile for 3,4,5-trichlorothiophene-2-carboxylic acid, ensuring the quality and consistency of this vital pharmaceutical intermediate and aligning with the stringent requirements of regulatory bodies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4933.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • Szostak, R., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 778811.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. 1995.
  • Galaitsis, A., Dodge, T., & Essenberg, C. Thiophene-2-Carboxylate (an/aerobic)
  • Souza, D., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 364-375.
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  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl} pyridin-2-yl) piperidine-4-carboxylic acid.
  • BenchChem. (2025).
  • IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. 6(4), 49-59.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • Google Patents. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.
  • Google Patents. (2018).
  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis.
  • ResearchGate. (2025).
  • ResearchGate. (2015). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide.
  • ResearchGate. (2017).
  • ResearchGate. (2019). FT-IR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
  • ResearchGate. (2018).
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  • LCGC International. (2012). Analysis of Small Organic Acids by Capillary Electrophoresis.
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  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (2022).
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  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.

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Advanced Cross-Reactivity Analysis: 3,4,5-Trichlorothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity & Selectivity Profiling of 3,4,5-Trichlorothiophene-2-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Technical Context

3,4,5-Trichlorothiophene-2-carboxylic acid (TCTCA) and its derivatives represent a critical scaffold in the synthesis of high-value agrochemicals (e.g., triazole insecticides like XR-693) and pharmaceutical intermediates (analogs of Rivaroxaban precursors).

In both environmental monitoring and drug development, the cross-reactivity (CR) of this scaffold presents a dual challenge:

  • Immunochemical CR: Antibodies developed for residue detection often fail to distinguish the trichloro-core from its mono- (5-chloro) or di-chloro analogs due to the high electron density and similar planar geometry of the thiophene ring.

  • Pharmacological Selectivity: The thiophene moiety is a bioisostere of phenyl groups but possesses distinct metabolic liabilities (S-oxidation). Differentiating the biological activity of the 3,4,5-trichloro derivatives from less substituted congeners is vital for reducing off-target toxicity.

This guide provides a rigorous framework for analyzing the cross-reactivity of TCTCA derivatives, comparing their performance against structural alternatives, and detailing self-validating experimental protocols.

Comparative Analysis: TCTCA vs. Structural Analogs

The following table summarizes the physicochemical properties that drive cross-reactivity. In immunoassay development, the Electronic Factor (Hammett


)  and Steric Bulk  are the primary determinants of antibody recognition.
Table 1: Structural & Electronic Determinants of Cross-Reactivity
DerivativeCl-Substitution PatternSteric Hindrance (A-value approx)Electronic Character (Ring density)Predicted Ab Cross-Reactivity (Relative %)Primary Application Context
3,4,5-Trichloro (TCTCA) C3, C4, C5High (Dense substitution)Highly Electron Deficient100% (Target) Insecticide Precursor / Impurity Standard
5-Chloro C5 onlyLowModerate15 - 35%Rivaroxaban Intermediate
2,5-Dichloro C2, C5MediumElectron Deficient40 - 60%Polymer Degradation Product
3-Chloro C3 onlyLow (Proximity to COOH)Moderate< 10%Minor Byproduct

Analyst Insight: The 3,4,5-trichloro motif creates a "steric wall" around the thiophene ring. Antibodies raised against the 5-chloro analog (common in Rivaroxaban assays) typically show low affinity for TCTCA due to the steric clash at the C3/C4 positions. Conversely, antibodies raised against TCTCA often show high cross-reactivity with less substituted analogs because the antibody pocket is large enough to accommodate the smaller molecules (a phenomenon known as the "hole-in-the-peg" effect).

Mechanism of Action: The Immunochemical Interface

To understand why cross-reactivity occurs, we must visualize the hapten-antibody interaction. The TCTCA molecule functions as a hapten. The carboxylic acid group (-COOH) is the standard handle for conjugation to carrier proteins (BSA/KLH) via EDC/NHS chemistry.

Diagram 1: Cross-Reactivity Pathway & Hapten Recognition Logic

This diagram illustrates the decision matrix for determining specificity.

CrossReactivityPath Target Target: 3,4,5-Trichloro (TCTCA) Ab_Gen Antibody Generation (Immunogen: TCTCA-BSA) Target->Ab_Gen Conjugation via COOH Screening Screening Phase (ELISA) Ab_Gen->Screening Specific High Specificity (CR < 5%) Screening->Specific High Affinity Binding Screening->Specific No (Steric Clash) CrossReact Cross-Reactivity (False Positive) Screening->CrossReact Yes (Loose Fit) Analog_5Cl Analog: 5-Chloro (Low Steric Bulk) Analog_5Cl->Screening Fits in Pocket? Analog_DiCl Analog: 3,4-Dichloro (Med Steric Bulk) Analog_DiCl->Screening Fits in Pocket?

Caption: Logical flow of hapten-antibody interaction. Cross-reactivity arises when smaller analogs (5-chloro) fit into the binding pocket generated by the bulkier 3,4,5-trichloro template.

Experimental Protocols

Protocol A: Competitive Indirect ELISA for CR Determination

Objective: Calculate the Cross-Reactivity (%) of TCTCA derivatives relative to the target analyte.

Reagents:

  • Coating Antigen: TCTCA-OVA (Ovalbumin) conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-TCTCA polyclonal/monoclonal serum.

  • Analogs: Stock solutions of TCTCA, 5-chloro-thiophene-2-COOH, and 2,5-dichloro-thiophene-2-COOH.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microplates with TCTCA-OVA in Carbonate-Bicarbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at 37°C. Rationale: Thiophene rings are hydrophobic; aggressive blocking prevents non-specific binding.

  • Competition Step:

    • Add 50 µL of standard/analog (serial dilutions: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Anti-TCTCA antibody (at optimized dilution).

    • Incubate 1 hour at 37°C. Note: This is the critical equilibrium phase where free analyte competes with plate-bound antigen.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Data Analysis (Self-Validation): Calculate the IC50 (concentration inhibiting 50% binding) for the Target and each Analog.



  • Validation Criteria: The assay is valid only if the

    
     of the standard curve > 0.98 and the CV% between replicates < 10%.
    
Protocol B: Metabolic Stability & Isozyme Selectivity (CYP450)

Objective: Determine if the trichloro-substitution protects the thiophene ring from metabolic activation (S-oxidation), a common toxicity pathway for thiophenes.

Workflow:

  • Incubation: Incubate TCTCA (10 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Marker Comparison: Run parallel incubations with Tienilic acid (positive control for CYP2C9-mediated thiophene toxicity).

Synthesis & Reactivity Selectivity

For researchers using TCTCA as a building block, "cross-reactivity" often refers to the selectivity of the C-Cl bonds during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Reactivity Hierarchy Diagram

The C2-position (adjacent to S) and C5-position are electronically distinct. In TCTCA, the carboxylic acid at C2 directs reactivity.

Reactivity cluster_sites Reactive Sites TCTCA 3,4,5-Trichlorothiophene-2-COOH C5 C5-Cl Position (Most Activated) TCTCA->C5 Nucleophilic Attack (Preferred) C3 C3-Cl Position (Sterically Hindered) TCTCA->C3 Ortho-Lithiation (Directed by COOH) C4 C4-Cl Position (Least Reactive) TCTCA->C4

Caption: Reactivity profile of TCTCA. The C5-chlorine is the most labile for nucleophilic aromatic substitution, while C3 is targeted by directed ortho-metalation (DoM).

Key Insight: When performing Suzuki couplings, the 5-Cl site will react preferentially over the 3-Cl or 4-Cl sites due to electronic activation by the sulfur atom and the para-relationship to the electron-withdrawing carboxyl group.

References

  • Beilstein Journals. (2024). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.[1]

  • National Institutes of Health (PubChem). (2025). 3-Chlorothiophene-2-carboxylic acid: Chemical Properties and Safety.

  • MDPI Molecules. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.

  • Bioorganic & Medicinal Chemistry Letters. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.[2]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Thiophene-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiophene ring represents a privileged scaffold. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted thiophene-2-carboxylic acids, a class of compounds demonstrating a remarkable breadth of biological activities. By dissecting the impact of various substituents on their pharmacological effects, we aim to provide actionable insights for the rational design of more potent and selective drug candidates.

The Thiophene-2-Carboxylic Acid Core: A Versatile Starting Point

Thiophene-2-carboxylic acid is a versatile building block in medicinal chemistry, lending itself to a wide array of chemical modifications.[1] Its carboxylic acid group serves as a handle for forming amides, esters, and other functional groups, while the thiophene ring can be substituted at the 3, 4, and 5-positions. This allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

Comparative Analysis of Biological Activities: A Multifaceted Scaffold

Substituted thiophene-2-carboxylic acids have been investigated for a wide range of therapeutic applications. Below, we compare their SAR across several key areas, supported by experimental data.

Antibacterial and Antioxidant Activity

Thiophene-2-carboxamide derivatives have emerged as a promising class of antibacterial and antioxidant agents. A systematic study on 3-substituted thiophene-2-carboxamides revealed critical insights into their SAR.[2]

Key SAR Insights:

  • Position 3 Substituents: The nature of the substituent at the 3-position of the thiophene ring significantly influences both antibacterial and antioxidant activity. Amino-substituted derivatives consistently outperform their hydroxyl and methyl counterparts.[2] This is likely due to the electron-donating nature of the amino group, which can enhance the molecule's ability to scavenge free radicals and interact with bacterial targets.

  • Aryl Substituents on the Carboxamide: The presence of a methoxy group on the aryl ring of the carboxamide at position 4 (Th4) generally enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Table 1: Comparison of Antibacterial and Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamides [2]

Compound ID3-SubstituentAryl Substituent (on Carboxamide)Antioxidant Activity (% Inhibition)Antibacterial Activity (Activity Index %) vs. S. aureusAntibacterial Activity (Activity Index %) vs. P. aeruginosa
7a -NH2-H62.0--
7b -NH24-OCH346.983.386.9
3b -OH4-OCH3-70.878.3
5b -CH34-OCH322.9--

Data extracted from a study by Bakr et al. (2023).[2]

Enzyme Inhibition: Targeting Key Pathological Pathways

Substituted thiophene-2-carboxylic acids have been successfully developed as potent inhibitors of various enzymes implicated in disease.

A series of thiophene-2-carboxylic acids were identified as a new class of D-amino acid oxidase (DAO) inhibitors. SAR studies revealed that small substituents are well-tolerated on the thiophene ring.[3]

Key SAR Insights:

  • 5-Position Halogenation: The introduction of small halogens (F, Cl, Br) at the 5-position of the thiophene-2-carboxylic acid scaffold leads to a significant improvement in DAO inhibitory potency compared to the unsubstituted parent compound.[3]

  • Carboxylic Acid is Essential: Replacement of the carboxylic acid with bioisosteres such as tetrazole or boronic acid resulted in a complete loss of activity, highlighting the critical role of the carboxylate group in binding to the enzyme's active site.[3]

Table 2: Inhibition of Human DAO by 5-Substituted Thiophene-2-Carboxylic Acids [3]

Compound ID5-SubstituentIC50 (µM)
1a -H7.8
1b -F0.28
1c -Cl0.08
1d -Br0.12

Data extracted from a study by Uto et al.[3]

Thiophene derivatives have also been explored as inhibitors of various kinases involved in cancer and inflammation. For instance, fused thiophene derivatives have shown potent dual inhibitory activity against VEGFR-2 and AKT.[4]

Key SAR Insights:

  • Fused Ring Systems: The fusion of the thiophene ring with other heterocyclic systems, such as pyrrole and pyrimidine, can lead to potent kinase inhibitors.[4]

  • Substituents on the Fused Ring: The nature and position of substituents on the fused ring system are critical for activity. For example, in a series of thienopyrrole derivatives, a 4-chlorophenyl substituent was found to be optimal for VEGFR-2 and AKT inhibition.[4]

Table 3: Kinase Inhibitory Activity of Fused Thiophene Derivatives [4]

Compound IDScaffoldKey SubstituentVEGFR-2 IC50 (µM)AKT IC50 (µM)
3b Thienopyrrole4-Chlorophenyl0.1266.96
4c Pyrrolothienopyrimidine4-Chlorophenyl0.0754.60

Data extracted from a study by Abdellatif et al. (2022).[4]

Anticancer Activity

The thiophene scaffold is a common feature in many anticancer agents.[1][5] Thiophene-based compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[4][6]

Key SAR Insights:

  • Substitution Pattern: The substitution pattern on the thiophene ring is crucial for anticancer activity. For instance, in a series of 2,3,5-trisubstituted thiophenes, a 2-methyl substitution on a phenyl ring attached to a hydrazone linker resulted in the most potent cytotoxicity against the HT29 colon cancer cell line.[6]

  • Flexible Linkers: The nature of the linker connecting the thiophene core to other functionalities can significantly impact activity. In some cases, flexible ester linkages were found to be less active than more rigid hydrazone linkers.[6]

Table 4: Cytotoxic Activity of 2,3,5-Trisubstituted Thiophene Derivatives against HT29 Colon Cancer Cells [6]

Compound IDD-Ring SubstitutionIC50 (µM)
5b 2-Methyl2.61 ± 0.34
5c 4-Methyl10.6 ± 0.48

Data extracted from a study by Guntuku et al. (2022).[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key thiophene-2-carboxamide intermediate and for a common in vitro cytotoxicity assay.

Synthesis of N-(Aryl)-thiophene-2-carboxamides

This protocol describes a general procedure for the synthesis of N-aryl-thiophene-2-carboxamides, which are precursors to many of the bioactive compounds discussed in this guide.

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride

  • Anhydrous acetone

  • Ammonium thiocyanate

  • Appropriate aromatic amine

  • Round-bottom flask with condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Synthesis of Thiophene-2-carbonyl chloride: In a round-bottom flask, dissolve thiophene-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure. The resulting thiophene-2-carbonyl chloride is used in the next step without further purification.[7]

  • Formation of 2-Thenoyl isothiocyanate: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous acetone. To this solution, add an equimolar amount of ammonium thiocyanate dissolved in anhydrous acetone. Reflux the mixture for 1 hour.[7]

  • Synthesis of N-(Aryl)-N'-(2-thenoyl)thiourea: To the reaction mixture containing the in situ generated 2-thenoyl isothiocyanate, add an equimolar amount of the desired aromatic amine. Reflux the mixture for an additional 1-2 hours.[7]

  • Work-up and Purification: After cooling, the product often precipitates. Collect the solid by filtration and wash with cold acetone. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of novel compounds.[8][9]

Materials:

  • Cancer cell line of interest (e.g., HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, we can use diagrams to visualize key concepts and workflows.

SAR_Thiophene_Antibacterial cluster_core Thiophene-2-Carboxamide Core cluster_substituents Substituent Effects Core Thiophene-2-Carboxamide R1 Position 3: -NH2 > -OH > -CH3 Core->R1 Influences R2 Aryl Ring on Amide: -OCH3 enhances activity Core->R2 Influences Activity Enhanced Antibacterial & Antioxidant Activity R1->Activity R2->Activity MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The substituted thiophene-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the thiophene ring and its appended functionalities can lead to significant changes in potency and selectivity.

Future research in this area should focus on a multi-pronged approach:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with diverse substitution patterns will continue to be a key driver of discovery.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this privileged heterocyclic scaffold.

References

  • Uto, Y., et al. (2020). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 10(1), 1-12. [Link]

  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Bakr, R. B., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-17. [Link]

  • Patel, K., & Shaikh, M. S. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1230, 129893. [Link]

  • Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

  • Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]

  • Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein journal of organic chemistry, 3, 23. [Link]

  • Paul, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8699. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 101, 104026. [Link]

  • Narvaez-Rivas, M., & Pope, C. N. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & medicinal chemistry letters, 14(3), 793–796. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1369065. [Link]

  • Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 273-300. [Link]

  • Loo, A. Y., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Jurnal Kesihatan Siswazah, 2(1), 51-57. [Link]

  • Youssef, A. M. (2019). SAR of the 5-substituted thiophene. ResearchGate. [Link]

  • Măruţescu, L., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5546-5551. [Link]

  • Abdellatif, K. R. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 27(24), 8963. [Link]

  • Singh, P., et al. (2011). Synthesis and docking studies of thiophene scaffolds in COX-2. ARKIVOC, 2011(10), 55-70. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Guntuku, L., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure & Dynamics, 40(16), 7249-7262. [Link]

  • Sini, K. R., & Devi, S. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti-inflammatory. Journal of Pharmacognosy and Phytochemistry, 3(6), 18-21. [Link]

  • Yılmaz, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5489. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in cellular and infection microbiology, 14, 1369065. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future medicinal chemistry, 16(2), 75-88. [Link]

  • Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(1), 23. [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & medicinal chemistry letters, 24(8), 1968–1973. [Link]

  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Kumar, D., et al. (2017). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 21(1), S229-S235. [Link]

  • PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trichlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3,4,5-trichlorothiophene-2-carboxylic acid. As a chlorinated heterocyclic carboxylic acid, this compound requires specific handling protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Profile and Core Safety Principles

The primary principle governing its disposal is waste segregation . Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste. Co-incineration of chlorinated and non-halogenated waste streams can lead to the formation of highly toxic chlorinated dioxins.[3] Furthermore, as an acid, it must be kept separate from bases to prevent violent neutralization reactions.[4][5]

Essential Disposal Protocol: A Step-by-Step Workflow

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following steps provide a clear operational plan from point-of-generation to final handoff for disposal.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the compound, whether in pure form or as waste, ensure the appropriate PPE is worn. Handling should occur within a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust or vapors.[6][7]

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If working outside a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Step 2: Waste Characterization and Segregation

Properly categorizing the waste is the most critical step in the disposal process.

  • Identify as Halogenated Organic Waste : 3,4,5-trichlorothiophene-2-carboxylic acid is a halogenated organic compound .

  • Segregate Immediately : At the point of generation, place the waste into a designated container specifically for "Halogenated Organic Waste."[3][4]

  • Avoid Cross-Contamination :

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8]

    • DO NOT mix with inorganic acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH).[5][9]

    • DO NOT dispose of this chemical down the drain.[8]

Step 3: Container Selection and Labeling

The choice of container and its labeling are crucial for safe storage and transport.

  • Container Material : Use a chemically compatible container. Glass bottles are generally recommended for organic solvent and acid wastes.[3] Ensure the container has a secure, tightly-fitting cap.

  • Labeling : The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "3,4,5-Trichlorothiophene-2-Carboxylic Acid"

    • The words "Hazardous Waste"

    • An accurate description of the contents and their approximate concentrations.

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage

Waste containers must be stored safely pending collection by a certified disposal service.

  • Storage Location : Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from ignition sources.[3] Given its properties, storage in a flammable liquids or corrosives cabinet is appropriate.[9]

  • Container Management : Keep the container closed at all times except when adding waste. Ensure the exterior of the container is clean and free of contamination.[9]

Step 5: Final Disposal

The final disposal of 3,4,5-trichlorothiophene-2-carboxylic acid must be conducted by a licensed hazardous waste management company.

  • Professional Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a contracted waste vendor.

  • Approved Method : The standard and recommended disposal method is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[6][10] Land disposal of chlorinated wastes is heavily restricted by the EPA.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,4,5-trichlorothiophene-2-carboxylic acid.

G start Start: Generate Waste (3,4,5-Trichlorothiophene-2-Carboxylic Acid) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Process characterize Step 2: Characterize Waste ppe->characterize is_halogenated Is it a Halogenated Organic? characterize->is_halogenated halogen_container Step 3: Place in Labeled 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes wrong_container Incorrect Disposal Path! STOP & Re-evaluate is_halogenated->wrong_container No storage Step 4: Store in Designated Satellite Accumulation Area halogen_container->storage disposal Step 5: Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for 3,4,5-trichlorothiophene-2-carboxylic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain Spill :

    • For a solid spill : Carefully sweep the material to collect it into an airtight container, taking care not to create dust.[6] Use spark-proof tools if necessary.

    • For a solution spill : Use an inert, absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect Waste : Place the spilled material and any contaminated absorbents into a labeled hazardous waste container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's EHS department.

Disposal Data Summary

ParameterGuidelineRationale & Reference
Waste Category Halogenated Organic Acid WasteContains chlorine and is acidic. Must be segregated.[3][4]
Primary Hazards Skin/Eye/Respiratory Irritant, CorrosiveBased on chemical class (chlorinated thiophene, carboxylic acid).[1][2]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo prevent contact with skin, eyes, and clothing.[12][6]
Compatible Container Labeled, sealed glass or other compatible containerGlass is generally inert to organic acids and solvents.[3]
Incompatible Materials Bases, Strong Oxidizing Agents, Non-Halogenated OrganicsTo prevent dangerous reactions and toxic byproducts.[1][4][5]
Disposal Method Licensed Hazardous Waste Vendor (Incineration)Ensures destruction and compliance with EPA regulations.[6][10][11]
Drain Disposal Strictly Prohibited Organic acids and solvents are not permitted in sanitary sewers.[8]

References

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. Available at: [Link]

  • SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid (2) . Fisher Scientific. Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Procedure for Disposing of Hazardous Waste . MIT Environmental Health & Safety. Available at: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. Available at: [Link]

  • Production, Import/Export, Use, and Disposal . Toxicological Profile for Toxaphene - NCBI Bookshelf. Available at: [Link]

  • 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes . eCFR. Available at: [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trichlorothiophene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3,4,5-trichlorothiophene-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.